2-(4-Ethoxyphenyl)imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-5-3-9(4-6-10)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCDQJMUKCZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-(4-Ethoxyphenyl)imidazole: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)imidazole, a substituted imidazole derivative of interest in medicinal chemistry and materials science. Imidazole-based compounds are known for a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. This document details the chemical structure, synthesis, and analytical characterization of this compound and its related derivatives.
Chemical Structure and Properties
This compound is a heterocyclic aromatic organic compound. The core structure consists of a five-membered imidazole ring substituted at the 2-position with a 4-ethoxyphenyl group. For the purpose of this guide, we will focus on the more extensively studied derivative, 2-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole, which includes phenyl substitutions at the 4 and 5 positions of the imidazole ring.
The chemical structure of 2-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole is presented below.
Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aryl-imidazoles are a cornerstone scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Their prevalence is due to their ability to participate in hydrogen bonding and other non-covalent interactions, as well as their metabolic stability. The target molecule, 2-(4-Ethoxyphenyl)imidazole, incorporates a key phenoxy ether moiety, a common feature in many drug candidates. This guide provides a detailed, albeit predictive, overview of its spectroscopic characteristics and a plausible synthetic route, designed to support research and development efforts.
Proposed Synthesis
A robust and common method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski (or Debus) reaction, which involves the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. A modern, efficient variation of this synthesis for 2-aryl-imidazoles utilizes sonication to expedite the reaction.[1]
This protocol is adapted from a general method for the synthesis of 2-aryl-4-phenyl-1H-imidazoles and can be modified for the synthesis of this compound by substituting the appropriate aldehyde and dicarbonyl compound (e.g., glyoxal for an unsubstituted imidazole at C4 and C5).[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-ethoxybenzaldehyde (1.0 mmol) and ammonium acetate (3.0 mmol) in methanol (2 mL).
-
Sonication: Place the vessel in an ultrasonic bath.
-
Reagent Addition: Commence sonication and add a solution of a 1,2-dicarbonyl compound (e.g., glyoxal, 1.0 mmol) in methanol (1 mL) dropwise over a period of 15 minutes.
-
Reaction: Continue ultrasonic irradiation at room temperature for the time required to achieve completion (typically monitored by Thin Layer Chromatography, TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
The following diagram illustrates the three-component condensation reaction for the synthesis of this compound.
Caption: Proposed synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, including 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole and 1-(4-methoxyphenyl)-1H-imidazole.[2][3]
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~12.5 | Singlet (broad) | 1H | Imidazole N-H |
| ~7.90 | Doublet | 2H | Aromatic C-H (ortho to imidazole) |
| ~7.10 | Singlet | 2H | Imidazole C4-H, C5-H |
| ~7.05 | Doublet | 2H | Aromatic C-H (ortho to ethoxy) |
| ~4.10 | Quartet | 2H | -O-CH₂-CH₃ |
| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160.0 | Aromatic C-O |
| ~146.0 | Imidazole C-2 |
| ~136.0 | Imidazole C-4, C-5 |
| ~128.5 | Aromatic C-H (ortho to imidazole) |
| ~123.0 | Aromatic C (ipso, attached to imidazole) |
| ~114.5 | Aromatic C-H (ortho to ethoxy) |
| ~63.5 | -O-CH₂-CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Exact Mass | 188.0950 |
| Predicted [M+H]⁺ | 189.1022 |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Broad | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1610 | Strong | C=N stretch (imidazole ring) |
| ~1500, ~1480 | Strong | C=C stretch (aromatic and imidazole rings) |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1040 | Medium | Symmetric C-O-C stretch (aryl ether) |
Experimental Workflow
The following diagram outlines the general workflow from synthesis to spectroscopic characterization.
Caption: Workflow for synthesis and characterization.
References
"CAS number and IUPAC name of 2-(4-Ethoxyphenyl)imidazole"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-ethoxyphenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic route, detailed experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on the well-established activities of the 2-arylimidazole class of compounds. All quantitative data, both experimental and predicted, are summarized in structured tables. Methodologies and logical workflows are visualized using diagrams to facilitate understanding.
Introduction
Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The 2-arylimidazole motif, in particular, is associated with a wide range of pharmacological activities, including but not limited to anti-inflammatory, anticancer, antimicrobial, and antiviral properties. These activities often stem from the ability of the imidazole ring to participate in hydrogen bonding and coordinate with metallic centers in enzymes, while the aryl substituent at the 2-position allows for fine-tuning of steric and electronic properties to modulate biological activity. 2-(4-Ethoxyphenyl)-1H-imidazole represents a specific analogue within this class, and this guide serves to provide a foundational understanding of its synthesis and potential utility.
Chemical Identity
While a specific CAS number for 2-(4-ethoxyphenyl)-1H-imidazole is not readily found in major chemical databases, its identity can be defined by its IUPAC name and structural formula.
| Identifier | Value |
| IUPAC Name | 2-(4-ethoxyphenyl)-1H-imidazole |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Canonical SMILES | CCOc1ccc(cc1)c2[nH]cnc2 |
| InChI Key | (Predicted) |
Proposed Synthesis: Radziszewski Reaction
A plausible and efficient method for the synthesis of 2-(4-ethoxyphenyl)-1H-imidazole is the Radziszewski reaction. This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-ethoxybenzaldehyde), and a source of ammonia.
Experimental Protocol
Materials:
-
4-Ethoxybenzaldehyde (1.0 eq)
-
Glyoxal (40% solution in water, 1.0 eq)
-
Ammonium acetate (2.5 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxybenzaldehyde and glacial acetic acid.
-
Add ammonium acetate to the mixture and stir until it dissolves.
-
Slowly add the 40% aqueous solution of glyoxal to the reaction mixture.
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-ethoxyphenyl)-1H-imidazole.
Structural Characterization
The identity and purity of the synthesized 2-(4-ethoxyphenyl)-1H-imidazole would be confirmed using standard analytical techniques.
Predicted Spectral Data
The following table summarizes the expected spectral data based on the analysis of structurally similar 2-arylimidazoles.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 1.4 (t, 3H, -CH₃), 4.1 (q, 2H, -OCH₂-), 6.9-7.0 (d, 2H, Ar-H), 7.1 (s, 2H, imidazole C4-H, C5-H), 7.8-7.9 (d, 2H, Ar-H), 12.5 (br s, 1H, N-H) |
| ¹³C NMR | δ (ppm): 15.0 (-CH₃), 64.0 (-OCH₂-), 115.0 (Ar-C), 122.0 (imidazole C4/C5), 128.0 (Ar-C), 130.0 (Ar-C), 146.0 (imidazole C2), 160.0 (Ar-C-O) |
| FT-IR | ν (cm⁻¹): 3100-3000 (N-H stretch), 2980-2850 (C-H stretch), 1610 (C=N stretch), 1520 (C=C stretch), 1250 (C-O stretch) |
| Mass Spec (ESI+) | m/z: 189.1022 [M+H]⁺ |
Potential Biological Activity and Signaling Pathways
Derivatives of 2-arylimidazole are known to interact with various biological targets. A significant area of research for this class of compounds is in the inhibition of inflammatory pathways.
Inhibition of p38 MAPK Signaling Pathway
Many 2-arylimidazole derivatives are potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation. Inhibition of p38 MAPK can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Conclusion
While 2-(4-ethoxyphenyl)-1H-imidazole is not a widely documented compound, its synthesis is feasible through established methods like the Radziszewski reaction. Based on the known pharmacology of the 2-arylimidazole scaffold, it holds potential as a modulator of inflammatory signaling pathways, such as the p38 MAPK cascade. The experimental protocols and characterization data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and evaluate this compound for its potential therapeutic applications. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.
A Technical Guide to the Physical and Chemical Properties of 2-Phenylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-phenylimidazole derivatives, with a particular focus on a series of 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles that have demonstrated significant anticancer activity. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a vital resource for researchers in medicinal chemistry and drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2-phenylimidazole and its derivatives are crucial for understanding their behavior in biological systems and for guiding drug design and development. Key properties include melting point, boiling point, acid dissociation constant (pKa), and solubility.
Properties of 2-Phenylimidazole
The parent compound, 2-phenylimidazole, serves as a foundational scaffold for a wide array of derivatives. Its core properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1] |
| Melting Point | 142-148 °C | [1] |
| Boiling Point | 340 °C | [1] |
| pKa (Predicted) | 13.00 ± 0.10 | [1] |
| LogP | 1.29 (at 25°C and pH 7.5) | [1] |
| Solubility | Soluble in methanol | [1][3] |
Spectroscopic Data of 2-Phenylimidazole
Spectroscopic analysis is essential for the structural elucidation and characterization of 2-phenylimidazole derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
| Spectrum | Key Features |
| ¹H NMR | Signals corresponding to the protons of the phenyl and imidazole rings. |
| ¹³C NMR | Resonances for the carbon atoms of both the phenyl and imidazole moieties. |
| IR | Characteristic peaks for N-H and C-H stretching, and aromatic C=C bending. |
| Mass Spectrum | A molecular ion peak corresponding to the mass of the compound. |
Synthesis and Characterization of 3-Substituted 2-Phenylimidazo[2,1-b]benzothiazole Derivatives
A notable class of 2-phenylimidazole derivatives are the 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles, which have been synthesized and evaluated for their anticancer properties.[4]
General Synthesis Workflow
The synthesis of these derivatives can be achieved through a C-arylation reaction of 2-arylimidazo[2,1-b]benzothiazoles. A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles.
Experimental Protocols
Synthesis of 3-Substituted 2-Phenylimidazo[2,1-b]benzothiazoles [4]
-
Reaction Setup: In a reaction vessel, combine 2-arylimidazo[2,1-b]benzothiazole, an appropriate aryl halide, a palladium catalyst (e.g., palladium acetate), a base (e.g., potassium carbonate), and a suitable solvent (e.g., dimethylformamide).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated period (e.g., 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the compound using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry (MS): Obtain the mass spectrum using an electrospray ionization (ESI) source coupled to a mass analyzer. This will confirm the molecular weight of the synthesized compound.
Biological Activity and Signaling Pathways
Certain 2-phenylimidazole derivatives, particularly the 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles, exhibit potent anticancer activity.[4] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.
Anticancer Activity
The anticancer efficacy of these compounds is typically evaluated against a panel of human cancer cell lines. The concentration that causes 50% growth inhibition (GI₅₀) is a standard metric for their potency.
| Compound | Mean GI₅₀ (μM) across 60 cell lines | Select Cancer Cell Line GI₅₀ (μM) |
| 3a | Not reported | 0.19 - 83.1 |
| 3e | Not reported | 0.19 - 83.1 |
| 3h | 0.88 | 0.19 - 83.1 |
Data sourced from a study by Kamal et al. (2012)[4]
Experimental Protocol for Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylimidazole derivatives and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ values from the dose-response curves.
Targeted Signaling Pathway: c-MET and Downstream Effectors
Some 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to target the c-MET receptor tyrosine kinase signaling pathway, which is often overactive in various cancers. Inhibition of c-MET can disrupt downstream signaling cascades, such as the PI3K/Akt and Ras/ERK pathways, leading to reduced cell proliferation, survival, and migration.
References
- 1. 2-Phenylimidazole | 670-96-2 [chemicalbook.com]
- 2. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 2-(4-Ethoxyphenyl)imidazole: A Technical Overview for Drug Discovery Professionals
An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry
The imidazole nucleus is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a vast spectrum of biological activities. Among these, 2-aryl-substituted imidazoles have garnered significant attention for their potential in treating a range of diseases, from cancers to microbial infections. This technical guide focuses on the biological activity of a specific derivative, 2-(4-Ethoxyphenyl)imidazole, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known and potential therapeutic applications, supported by data from closely related analogues.
Potential Anticancer Activity
While direct cytotoxic or anticancer data for this compound is not extensively documented in publicly available literature, the broader class of 2-aryl-imidazoles, particularly those with alkoxy substitutions on the phenyl ring, has shown significant promise as anticancer agents. Research into compounds with similar structural motifs suggests that this compound could exhibit activity through various mechanisms, including the inhibition of crucial cellular enzymes and disruption of microtubule dynamics.
A closely related compound, 2-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-6-carbonitrile , has been synthesized as a precursor for novel 1H-benzo[d]imidazole derivatives designed as potential anticancer agents targeting human topoisomerase I[1]. Topoisomerase I is a critical enzyme involved in DNA replication and transcription, and its inhibition can lead to catastrophic DNA damage and subsequent apoptosis in cancer cells.
Furthermore, studies on other 2-aryl-4-benzoyl-imidazoles have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization through interaction with the colchicine binding site. This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of Related 2-Aryl-Imidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Mechanism of Action | Reference |
| 2-Aryl-4-benzoyl-imidazoles (ABI) | Various | IC50 | 15.7 nM (most active compound) | Tubulin polymerization inhibition | [2] |
| 1H-Benzo[d]imidazole derivatives | Various | - | - | Topoisomerase I inhibition | [1] |
| Imidazole-based derivatives | MDA-MB-231, T47D, MCF-7, A549, HT-29 | IC50 | 1.98 to 4.07 μM (for compound 3c) | EGFR inhibition | [3] |
Potential Antimicrobial Activity
The imidazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Numerous imidazole derivatives have been synthesized and evaluated for their efficacy against a wide range of bacterial and fungal pathogens. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
While specific antimicrobial data for this compound is limited, studies on various 2-substituted imidazole derivatives have reported significant antibacterial and antifungal activities. For instance, a series of novel imidazole derivatives were synthesized and showed potent activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Imidazole Derivatives
| Compound/Derivative Class | Microbial Strain | Activity Metric | Value | Reference |
| Novel Imidazole Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis | MIC | Potent activity compared to standard drugs | [3] |
| 2,4,5-triphenyl-1H-imidazole derivatives | Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aureginosa, Candida albicans, Beauveria bassiana | Zone of Inhibition | Significant antimicrobial activity | [1] |
| 2-(-2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole derivatives | S. aureus, S. epidermidis, E. coli, Klebsiella spp., C. albicans | - | Antimicrobial activity observed | [4] |
Potential Enzyme Inhibition
The imidazole ring is a key structural feature in many enzyme inhibitors due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding interactions. Derivatives of 2-phenyl-imidazole have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
For example, 4-phenyl-imidazole derivatives have been studied as inhibitors of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in immune suppression and a promising target for cancer immunotherapy. These inhibitors are thought to bind to the heme iron at the active site of the enzyme.
Furthermore, various imidazole-containing compounds have been shown to inhibit cytochrome P450 enzymes , which are involved in the metabolism of a wide range of drugs and xenobiotics. This can have significant implications for drug-drug interactions.
Experimental Protocols
To facilitate further research into the biological activities of this compound and its analogues, this section provides detailed methodologies for key experiments cited in the literature for related compounds.
Synthesis of 2-Aryl-Imidazoles (General Procedure)
A common method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction and its modifications.
Protocol:
-
A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., 4-ethoxybenzaldehyde), and a source of ammonia (e.g., ammonium acetate) is prepared in a suitable solvent, such as glacial acetic acid.
-
The reaction mixture is heated under reflux for a specified period (typically several hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Potential anticancer mechanisms of 2-aryl-imidazole derivatives.
References
An In-depth Technical Guide on the Potential Therapeutic Applications of Ethoxyphenyl Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, particularly ethoxyphenyl imidazoles, have garnered significant attention for their diverse and potent therapeutic activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this promising class of compounds, with a focus on their anticancer, enzyme inhibitory, and antimicrobial properties.
Synthesis of Ethoxyphenyl Imidazole Derivatives
The synthesis of ethoxyphenyl imidazoles and related derivatives often involves multi-step reactions. A common approach is the reaction of an appropriate aldehyde with benzil and ammonium acetate in glacial acetic acid to yield the 2,4,5-trisubstituted imidazole core.[1] Further modifications can be introduced by reacting the core structure with various reagents to produce a library of derivatives.
For instance, 1-(2-Ethoxy-2-(4-methoxyphenyl)ethyl)-1H-imidazole was synthesized as a yellowish oil with a 59% yield.[2] Another example is the synthesis of N-alkyl/aralkylated-N-(4-ethoxyphenyl)-2,3-dihydrobenzo-[2][3]-dioxine-6-sulfonamides, which involves a two-step process. The initial step is the reaction of 4-ethoxyaniline with N-2,3-dihydrobenzo[2][3]-dioxin-6-sulfonyl chloride.[4] The resulting compound is then reacted with various alkyl/aralkyl halides to obtain the final products.[4]
A general synthetic pathway for certain imidazole derivatives is visualized below:
Caption: General synthetic scheme for 2,4,5-trisubstituted imidazole derivatives.
Therapeutic Applications and Biological Activities
Ethoxyphenyl imidazole derivatives have demonstrated a wide range of biological activities, positioning them as promising candidates for the development of new therapeutic agents.
Anticancer Activity
Several studies have highlighted the anticancer potential of ethoxyphenyl imidazoles. Certain derivatives have shown significant cytotoxic effects against various cancer cell lines.[2] For example, a study on imidazole-derived alkyl and aryl ethers identified several compounds as potential cancer drug precursors.[2] These compounds exhibited notable activity against cancer cell lines while maintaining at least 50% viability in healthy cell lines at their maximum tested dose.[2] The anticancer activity of some imidazole derivatives is attributed to their ability to interfere with critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5]
The workflow for evaluating the anticancer potential of these compounds generally involves the following steps:
Caption: Experimental workflow for anticancer drug discovery with ethoxyphenyl imidazoles.
Enzyme Inhibition
Ethoxyphenyl imidazoles have also been investigated as potent enzyme inhibitors. For instance, some derivatives have shown inhibitory activity against α-glucosidase and urease, although the potential was described as moderate to weak in one study.[4] Another study reported the design and synthesis of novel imidazole derivatives as potent inhibitors of allene oxide synthase (AOS), a key enzyme in the oxylipin pathway in plants.[6] One derivative, heptyl 8-[1-(2,4-dichlorophenyl)-2-imidazolylethoxy]octanoate, was found to be a highly potent AOS inhibitor with an IC50 of 10±5 nM.[6] This highlights the potential of this chemical class to be tailored for specific enzyme targets.
| Compound Class | Target Enzyme | Activity | Reference |
| N-alkyl/aralkylated-N-(4-ethoxyphenyl)-2,3-dihydrobenzo-[2][3]-dioxine-6-sulfonamides | α-glucosidase, Urease | Moderate to weak inhibition | [4] |
| Imidazole derivatives | Allene Oxide Synthase (AOS) | Potent inhibition (IC50 = 10±5 nM for the most potent compound) | [6] |
| Imidazole-Derived Alkyl and Aryl Ethers | Carbonic Anhydrase I–II | Inhibition properties studied | [2] |
Antimicrobial and Anti-inflammatory Activities
The imidazole scaffold is present in many established antifungal agents.[7] The mechanism of action of these antifungal imidazoles often involves the disorganization of the fungal plasma membrane.[7] This can occur through interference with ergosterol biosynthesis or through physicochemical interactions with membrane components.[7]
Furthermore, various synthesized imidazole derivatives have been evaluated for their antibacterial and antifungal efficacy.[3] Metal complexes of some imidazole derivatives have shown enhanced antimicrobial activity compared to the parent ligand.[3] In addition to antimicrobial properties, some ethoxyphenyl imidazole derivatives have been reported to possess anti-inflammatory and analgesic activities.[1]
The proposed mechanism of antifungal action for imidazole-containing drugs is depicted below:
Caption: Proposed mechanism of antifungal action of imidazole derivatives.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies cited in the literature for the synthesis and evaluation of ethoxyphenyl imidazoles.
General Synthesis of 2,4,5-Trisubstituted Imidazoles
-
Reaction Setup: Equimolar quantities of benzil, ammonium acetate, and the appropriate aldehyde are dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Reaction Condition: The reaction mixture is typically refluxed for a specific duration.
-
Work-up: After cooling, the product is isolated. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol.
Synthesis of 1-(2-Ethoxy-2-(4-methoxyphenyl)ethyl)-1H-imidazole
The specific protocol for this synthesis is not detailed in the provided search results, but the characterization data (Yield: 59%, Yellowish oil, Rf = 0.40 in CHCl3–CH3OH, 10:1) suggests purification by column chromatography.[2]
Antimicrobial Activity Assay (MIC Determination)
The antimicrobial activity of the synthesized compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.[3] While the specific method (e.g., broth microdilution) is not detailed, this is a standard technique in microbiology.
In Vitro Cytotoxicity Assay
The anticancer activity is typically assessed using cytotoxicity assays on cancer cell lines.[2] A common method is the MTT assay, which measures the metabolic activity of cells and thus their viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Conclusion and Future Perspectives
Ethoxyphenyl imidazoles represent a versatile and promising class of compounds with a broad spectrum of therapeutic applications. Their potential as anticancer, enzyme inhibitory, and antimicrobial agents is well-documented. The ease of synthetic modification of the imidazole core allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies, which can lead to the identification of lead compounds with enhanced potency and selectivity.
Future research should focus on elucidating the precise mechanisms of action of these compounds, particularly their interactions with specific molecular targets. Further optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The development of novel drug delivery systems, such as hydrogels for topical application in melanoma, could also enhance the therapeutic efficacy of these compounds.[8] As research in this area continues, ethoxyphenyl imidazoles are poised to make a significant impact on the development of new medicines for a variety of diseases.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of… [ouci.dntb.gov.ua]
- 6. Design and synthesis of novel imidazole derivatives as potent inhibitors of allene oxide synthase(CYP74) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. antiproliferative-imidazo-pyrazole-based-hydrogel-a-promising-approach-for-the-development-of-new-treatments-for-plx-resistant-melanoma - Ask this paper | Bohrium [bohrium.com]
The Multifaceted Mechanisms of Action of 2-Aryl-Imidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These molecules have demonstrated significant therapeutic potential across various disease areas, including inflammation, cancer, and neurological disorders. This technical guide provides an in-depth exploration of the primary mechanisms of action of 2-aryl-imidazole compounds, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase
A prominent mechanism of action for many 2-aryl-imidazole derivatives is the inhibition of p38 MAP kinase, a key enzyme in the cellular response to inflammatory cytokines and stress.[1][2] By competitively binding to the ATP-binding pocket of p38α MAP kinase, these compounds can effectively modulate inflammatory responses, making them attractive candidates for the treatment of autoimmune diseases and other inflammatory conditions.[1][2]
Quantitative Data: p38α MAP Kinase Inhibition
| Compound | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound AA6 | 403.57 ± 6.35 | Adezmapimod (SB203580) | 222.44 ± 5.98[3] |
| Compound 12 | 27.6 | - | -[4] |
| Compound 13 | 28 | - | -[4] |
| Compound 14 | 31 | - | -[4] |
| Compound 7 | 135 ± 21 | - | -[4] |
Experimental Protocol: In Vitro p38α MAP Kinase Assay
This protocol outlines a non-radioactive method for determining the inhibitory activity of 2-aryl-imidazole compounds against p38α MAP kinase.
Materials:
-
Recombinant active p38α MAP kinase
-
ATF-2 (Activating Transcription Factor 2) protein substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
Test compounds (2-aryl-imidazoles) dissolved in DMSO
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody
-
Phospho-ATF-2 (Thr71) Antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Immunoprecipitation of p38 MAP Kinase: Cell lysates are incubated with immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody to capture the active kinase.[5]
-
Kinase Reaction:
-
The immunoprecipitated p38 kinase is washed and resuspended in Kinase Assay Buffer.
-
A solution containing the ATF-2 substrate and ATP is prepared in Kinase Assay Buffer.
-
The test compound, at various concentrations, is pre-incubated with the kinase.
-
The kinase reaction is initiated by adding the ATP/substrate mix to the kinase-compound mixture.
-
The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).[6][7]
-
-
Termination and Detection:
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with a Phospho-ATF-2 (Thr71) antibody to detect the phosphorylated substrate.[5]
-
-
Data Analysis: The intensity of the phosphorylated ATF-2 bands is quantified, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
- 7. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazole Scaffold: A Cornerstone in Drug Discovery and Development
An In-depth Technical Guide on the Discovery and History of Substituted Imidazoles
For researchers, scientists, and drug development professionals, the imidazole ring represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. This technical guide delves into the rich history of substituted imidazoles, tracing their discovery from early synthetic curiosities to their current status as blockbuster drugs. We will explore the pivotal moments in their development, focusing on key classes of imidazole-containing drugs, their mechanisms of action, and the experimental methodologies that underpinned their discovery.
A Historical Overview: From Synthesis to Therapeutic Breakthroughs
The journey of substituted imidazoles in medicine began with early explorations into heterocyclic chemistry. The first synthesis of the parent imidazole ring is credited to Heinrich Debus in 1858. However, it was the pioneering work on the Debus-Radziszewski imidazole synthesis that provided a versatile method for creating substituted imidazoles, opening the door for further exploration. Another significant early contribution was the Marckwald synthesis , which offered a route to 2-thiohydantoins that could be converted to 2-mercaptoimidazoles, further expanding the chemical space of accessible imidazole derivatives.
The therapeutic potential of these compounds remained largely untapped until the mid-20th century. A significant milestone was the discovery of the antifungal properties of benzimidazole in 1944. This finding spurred further research into azole-containing compounds, leading to the development of the first generation of imidazole-based antifungal drugs.
The latter half of the 20th century witnessed a surge in the discovery of clinically significant substituted imidazoles. Two notable examples that highlight the versatility of this scaffold are the H2 receptor antagonist, cimetidine , and the angiotensin II receptor blocker, losartan . The development of cimetidine marked a paradigm shift in the treatment of peptic ulcers, while losartan revolutionized the management of hypertension.
Key Classes of Substituted Imidazole Drugs: A Deep Dive
This section will explore the discovery, mechanism of action, and key experimental data for prominent classes of substituted imidazole drugs.
Antifungal Agents
The discovery of azole antifungals was a major breakthrough in the treatment of systemic fungal infections. These drugs primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Key Quantitative Data for Azole Antifungals:
| Compound | Class | Target Organism(s) | IC50 (µM) | Key Pharmacokinetic Parameters |
| Ketoconazole | Imidazole | Candida albicans, Aspergillus fumigatus | 0.01 - 1.0 | Oral bioavailability: variable, dependent on gastric pH; Half-life: 8 hours |
| Miconazole | Imidazole | Candida spp., Dermatophytes | 0.1 - 10 | Primarily topical use; poor systemic absorption |
| Clotrimazole | Imidazole | Candida spp., Dermatophytes | 0.03 - 0.5 | Primarily topical use; negligible systemic absorption |
H2 Receptor Antagonists: The Cimetidine Story
The development of cimetidine is a classic example of rational drug design. Researchers at Smith, Kline & French (now GlaxoSmithKline) systematically modified the structure of histamine, the natural ligand for the H2 receptor, to develop an antagonist. This led to the discovery of burimamide, a partial agonist, and subsequently to the highly successful drug, cimetidine (Tagamet). Cimetidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.
Key Quantitative Data for Cimetidine:
| Parameter | Value |
| H2 Receptor Binding Affinity (Ki) | 42 nM |
| Oral Bioavailability | 60-70% |
| Half-life | ~2 hours |
| Peak Plasma Concentration (Cmax) | 1-2 hours |
Angiotensin II Receptor Blockers: The Emergence of Losartan
The discovery of losartan by DuPont scientists was a landmark achievement in cardiovascular medicine. It was the first orally active, non-peptide angiotensin II receptor antagonist. The development was spurred by a patent from Takeda Chemical Industries describing novel imidazole derivatives with angiotensin II antagonistic activity. Losartan selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-secreting effects.
Key Quantitative Data for Losartan:
| Parameter | Value |
| AT1 Receptor Binding Affinity (IC50) | 16.4 nM[1] |
| Oral Bioavailability | ~33% |
| Half-life (Losartan) | ~2 hours |
| Half-life (Active Metabolite, EXP3174) | 6-9 hours |
| Peak Plasma Concentration (Cmax) | 1 hour |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by substituted imidazoles is crucial for comprehending their therapeutic effects.
Histamine H2 Receptor Signaling Pathway
Histamine binding to the H2 receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the activation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid. Cimetidine acts as a competitive antagonist at the H2 receptor, blocking this signaling cascade.
Caption: Cimetidine blocks the H2 receptor signaling cascade.
Angiotensin II Receptor Signaling Pathway
Angiotensin II binding to the AT1 receptor, another GPCR, activates multiple downstream signaling pathways. A primary pathway involves the activation of phospholipase C (PLC) by the Gq/11 G-protein. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including vasoconstriction and aldosterone synthesis. Losartan, by blocking the AT1 receptor, inhibits these downstream effects.
Caption: Losartan blocks the AT1 receptor signaling pathway.
Experimental Protocols: A Guide for the Bench Scientist
This section provides detailed methodologies for key experiments cited in the discovery and characterization of substituted imidazoles.
Synthesis of Substituted Imidazoles
This multi-component reaction is a cornerstone of imidazole synthesis.[2][3][4]
References
A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus, particularly when substituted at the 2-position, represents a cornerstone in medicinal chemistry and materials science. Compounds bearing this scaffold exhibit a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties. This prevalence has driven the development of a diverse range of synthetic methodologies for their preparation. This in-depth technical guide provides a literature review of the core synthetic strategies for 2-substituted imidazoles, presenting detailed experimental protocols, comparative data, and visual workflows to aid researchers in this critical area of chemical synthesis.
Classical Approaches to 2-Substituted Imidazole Synthesis
The foundational methods for constructing the imidazole ring have been established for over a century and still find application in modern synthesis.
The Debus-Radziszewski Imidazole Synthesis
First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] This method is particularly effective for the synthesis of 2,4,5-trisubstituted imidazoles. A classic example is the synthesis of 2,4,5-triphenyl-1H-imidazole, commonly known as lophine.[2]
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).
-
Reflux: Heat the reaction mixture to reflux for 5–24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice-water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with sodium bicarbonate (NaHCO₃) and extract the product several times with ethyl acetate (EtOAc).
-
Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). The solvent is then removed under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography to yield the desired lophine. The product can be recrystallized from dimethyl sulfoxide (DMSO) to obtain colorless plates.
Logical Workflow for Debus-Radziszewski Synthesis
References
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 2-Arylimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the laboratory synthesis of 2-arylimidazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The following sections outline common synthetic strategies, present detailed experimental procedures, and summarize key reaction data.
Introduction
2-Arylimidazoles are a core structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. Their versatile synthesis and the ability to readily modify their structure make them attractive targets for drug discovery and development. The most common and straightforward laboratory preparations often involve a one-pot, three-component reaction between an aryl aldehyde, a 1,2-dicarbonyl compound (such as glyoxal), and an ammonia source.
Synthetic Strategies Overview
Several methods have been developed for the synthesis of 2-arylimidazoles. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
-
Three-Component Condensation (Radziszewski Synthesis and modifications): This is the most classical and widely used method. It involves the condensation of an aryl aldehyde, a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), and ammonia or an ammonium salt. This method is highly versatile and can be performed under various conditions.
-
From α-Haloketones: The reaction of α-haloketones with amidines is another effective route to produce 2,4,5-trisubstituted imidazoles.
-
Oxidative Cyclization: Oxidative cyclization of N-aryl amidines can also yield benzimidazoles, a related class of compounds.
This document will focus on the versatile three-component condensation method.
Key Synthetic Pathway: Three-Component Condensation
The general mechanism for the three-component synthesis of 2-arylimidazoles is depicted below. The reaction proceeds through the formation of a diimine intermediate from the 1,2-dicarbonyl compound and ammonia, which then reacts with the aryl aldehyde.
Caption: General reaction mechanism for the three-component synthesis of 2-arylimidazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylimidazole from Benzaldehyde and Glyoxal
This protocol describes a general procedure for the synthesis of 2-phenylimidazole using the three-component condensation method.
Materials:
-
Benzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate or Ammonium hydroxide
-
Ethanol or Methanol
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl aldehyde (e.g., benzaldehyde, 10 mmol), the 1,2-dicarbonyl compound (e.g., glyoxal, 40% in water, 10 mmol), and a source of ammonia (e.g., ammonium acetate, 20-30 mmol).
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol (50-100 mL).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (60-80 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 2-arylimidazole.
Caption: Experimental workflow for the synthesis of 2-arylimidazoles.
Data Presentation
The yields of 2-arylimidazoles can vary depending on the specific substrates and reaction conditions used. The following table summarizes representative yields for the synthesis of various 2-arylimidazoles using the three-component condensation method.
| Aryl Aldehyde | 1,2-Dicarbonyl | Ammonia Source | Solvent | Yield (%) |
| Benzaldehyde | Glyoxal | Ammonium Acetate | Ethanol | 75-85 |
| 4-Chlorobenzaldehyde | Glyoxal | Ammonium Hydroxide | Methanol | 80-90 |
| 4-Methoxybenzaldehyde | Glyoxal | Ammonium Acetate | Ethanol | 70-80 |
| 2-Naphthaldehyde | Glyoxal | Ammonium Hydroxide | Methanol | 65-75 |
| Benzaldehyde | Benzil | Ammonium Acetate | Acetic Acid | 85-95 (for 2,4,5-triphenylimidazole) |
Alternative Protocols and Considerations
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.
-
General Procedure: A mixture of the aryl aldehyde, 1,2-dicarbonyl compound, and ammonia source in a suitable solvent (e.g., DMF) is placed in a sealed microwave vessel. The reaction is irradiated at a specific temperature (e.g., 120-160 °C) for a short duration (e.g., 10-30 minutes). Work-up and purification follow standard procedures. Microwave-assisted synthesis has been successfully applied to the preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.[1]
Synthesis from Arylamidines
An alternative route involves the cyclization of arylamidines with α-halocarbonyl compounds.
-
Example: A one-pot synthesis of 2-arylimidazole-4-carboxylic acids can be achieved from arylamidines and methyl-2-chloroacetoacetate.[2]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aryl aldehydes and other reagents may be irritating or harmful. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Handle flammable solvents with care and away from ignition sources.
Conclusion
The laboratory preparation of 2-arylimidazoles is readily achievable through several synthetic routes, with the three-component condensation of an aryl aldehyde, a 1,2-dicarbonyl compound, and an ammonia source being one of the most versatile and widely employed methods. The protocols and data presented here provide a solid foundation for researchers to synthesize these valuable compounds for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
Application Notes and Protocols for 2-(4-Ethoxyphenyl)imidazole in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-(4-Ethoxyphenyl)imidazole in various in vitro assays, based on published research on this compound and structurally related molecules. Detailed protocols for key experiments are provided to guide researchers in their experimental design.
Application Note 1: Antiprotozoal Activity
Introduction: Derivatives of 2-(4-alkoxyphenyl)imidazole have demonstrated promising activity against protozoan parasites such as Leishmania mexicana and Trypanosoma cruzi. This suggests that this compound may serve as a valuable scaffold for the development of novel antiprotozoal agents. In vitro assays are crucial for the initial screening and determination of the efficacy of such compounds.
Key Applications:
-
Screening for leishmanicidal activity against Leishmania mexicana promastigotes.
-
Screening for trypanocidal activity against Trypanosoma cruzi epimastigotes.
-
Determination of the 50% inhibitory concentration (IC50) to quantify antiprotozoal efficacy.
Quantitative Data Summary:
| Compound Analogue | Parasite | Assay | IC50 (µg/mL)[1] |
| 2-(4-Ethoxyphenyl)-4,5-dihydro-1H-imidazole | Leishmania mexicana | In vitro viability | >50 |
| 2-(4-Ethoxyphenyl)-4,5-dihydro-1H-imidazole | Trypanosoma cruzi | In vitro viability | 26.0 ± 2.5 |
Experimental Protocol: In Vitro Antiprotozoal Assay
This protocol is adapted from studies on related 2-(4-alkoxyphenyl)imidazoles.
Materials:
-
Leishmania mexicana (promastigote stage) or Trypanosoma cruzi (epimastigote stage) culture.
-
Appropriate culture medium (e.g., Schneider's Drosophila Medium for L. mexicana, Liver Infusion Tryptose (LIT) medium for T. cruzi).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound, dissolved in Dimethyl Sulfoxide (DMSO).
-
96-well microplates.
-
Incubator.
-
Microplate reader.
-
Resazurin sodium salt solution.
Procedure:
-
Parasite Culture: Culture L. mexicana promastigotes or T. cruzi epimastigotes in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin at the appropriate temperature (e.g., 26°C).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the culture medium to obtain the desired test concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup: Seed the 96-well plates with a suspension of parasites at a density of 1 x 10^6 parasites/mL in a final volume of 100 µL per well.
-
Compound Addition: Add 100 µL of the diluted compound solutions to the wells. Include wells with untreated parasites (negative control) and parasites treated with a known antiprotozoal drug (positive control).
-
Incubation: Incubate the plates for 72 hours at 26°C.
-
Viability Assessment (Resazurin Assay):
-
Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 570 nm excitation, 590 nm emission for fluorescence).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Antiprotozoal Assay
Caption: Workflow for in vitro antiprotozoal activity screening.
Application Note 2: Anticancer Activity
Introduction: Imidazole derivatives are a well-established class of compounds with significant potential in cancer therapy. Structurally related compounds to this compound have demonstrated cytotoxic effects against various cancer cell lines. Therefore, this compound warrants investigation for its antiproliferative and cytotoxic properties.
Key Applications:
-
Screening for cytotoxic activity against a panel of human cancer cell lines (e.g., breast, prostate, lung).
-
Determination of the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) to quantify anticancer potency.
-
Evaluation of selectivity by comparing cytotoxicity in cancer cells versus normal cell lines.
Quantitative Data Summary for a Structurally Related Compound (1-(4-(4-(4-Ethoxyphenyl)-2-(ethylthio)-1H-imidazol-1-yl)phenyl)ethan-1-one):
| Cell Line | Cancer Type | Assay | EC50 (µM)[2] |
| MDA-MB-231 | Triple-negative breast cancer | MTT | >50 |
| PPC-1 | Prostate carcinoma | MTT | 27.4 ± 2.1 |
| U-87 | Glioblastoma | MTT | 35.1 ± 3.5 |
| HF | Human fibroblasts (normal) | MTT | >50 |
Experimental Protocol: In Vitro Anticancer Proliferation Assay (MTT Assay)
This is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, PPC-1, U-87).
-
Normal human cell line (e.g., human fibroblasts) for selectivity assessment.
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound, dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization).
-
96-well flat-bottom plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls.
-
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 3-4 hours until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the EC50/IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Experimental Workflow for MTT Assay
Caption: Workflow for in vitro anticancer MTT assay.
Application Note 3: Potential Mechanism of Action - Signaling Pathway Modulation
Introduction: Imidazole derivatives have been reported to exert their biological effects through various mechanisms, including the induction of oxidative stress and modulation of key inflammatory signaling pathways. Investigating these pathways can provide insights into the mechanism of action of this compound.
Potential Signaling Pathways to Investigate:
-
Oxidative Stress Pathway: Many anticancer and antiprotozoal drugs induce cell death by increasing the production of reactive oxygen species (ROS).
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition is a common target for anti-inflammatory and anticancer drugs.
-
Macrophage Polarization: Some imidazole compounds can modulate the phenotype of macrophages, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, which is relevant for inflammatory diseases.
Signaling Pathway Diagrams:
Proposed Oxidative Stress-Induced Apoptosis Pathway
Caption: Putative ROS-mediated apoptotic pathway.
Proposed NF-κB Signaling Inhibition Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells of interest (e.g., cancer cells or macrophages).
-
This compound.
-
DCFH-DA probe.
-
Phosphate Buffered Saline (PBS).
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader or flow cytometer.
-
Positive control (e.g., H2O2).
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the fold increase in ROS production.
References
Application Notes: Antimicrobial Screening Assays for Imidazole Derivatives
Introduction Imidazole derivatives represent a significant class of heterocyclic compounds extensively studied for their broad-spectrum therapeutic activities. Their chemical structure, a five-membered ring with two nitrogen atoms, serves as a scaffold for developing agents with potential antibacterial and antifungal properties.[1][2] The rise of antimicrobial resistance necessitates robust and standardized screening methods to identify new, effective imidazole-based drugs.[3][4] These application notes provide an overview and detailed protocols for the primary assays used to evaluate the antimicrobial efficacy of novel imidazole derivatives.
The cornerstone of antimicrobial susceptibility testing involves determining the lowest concentration of a compound that can inhibit microbial growth, known as the Minimum Inhibitory Concentration (MIC).[5][6] For compounds that show inhibitory effects, it is also crucial to determine if they are bactericidal (kill the microbes) or bacteriostatic (inhibit growth without killing). This is achieved by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population.[5][7]
Preliminary screening can be efficiently conducted using qualitative methods like the Agar Disk Diffusion assay, which provides a visual indication of antimicrobial activity.[8][9] These primary assays are fundamental in the drug discovery pipeline, enabling researchers to quantify and compare the potency of newly synthesized imidazole derivatives.
Key Antimicrobial Screening Assays
-
Agar Disk Diffusion (Kirby-Bauer) Test: This is a widely used preliminary method to assess the susceptibility of bacteria to an antimicrobial agent.[8] A filter paper disk impregnated with the test compound is placed on an agar plate swabbed with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented.[9][10] The size of this zone is proportional to the compound's efficacy and diffusion characteristics.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): The MIC is the most basic and crucial laboratory measurement of an antimicrobial agent's activity against an organism.[6] This quantitative method is considered a gold standard for susceptibility testing.[11][12] It involves preparing a series of two-fold dilutions of the imidazole derivative in a liquid growth medium in a 96-well microtiter plate.[1][13] Each well is then inoculated with a standardized concentration of the target microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that prevents visible microbial growth.[13][14]
-
Minimum Bactericidal Concentration (MBC) Assay: This assay is a follow-up to the MIC test and is used to determine whether a compound is bactericidal or bacteriostatic. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7] To determine the MBC, an aliquot from each well of the MIC plate that shows no visible growth is subcultured onto an antibiotic-free agar medium.[7] After incubation, the number of surviving colonies is counted to determine the concentration at which killing occurred.
Experimental Protocols
Protocol 1: Agar Disk Diffusion Test
This protocol outlines the procedure for the Kirby-Bauer disk diffusion test to qualitatively assess the antimicrobial activity of imidazole derivatives.
Materials:
-
Synthesized imidazole derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to a 0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disk (solvent used to dissolve compounds, e.g., DMSO)
-
Incubator (35-37°C)
-
Forceps
-
Ruler or calipers
Procedure:
-
Prepare Inoculum: Adjust the turbidity of the bacterial culture in sterile broth to match the 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[8] Allow the plate to dry for 3-5 minutes.
-
Apply Disks: Dissolve the imidazole derivatives in a suitable solvent (e.g., 10% DMSO) to a known concentration.[1] Impregnate sterile filter paper disks with a standard volume of the compound solution.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.[9] Ensure disks are spaced at least 24 mm apart.[9]
-
Gently press each disk to ensure complete contact with the agar surface.[9]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[8]
-
Interpret Results: Measure the diameter of the zone of inhibition (including the disk) in millimeters for each compound.[10] A larger zone diameter indicates greater susceptibility of the microorganism to the compound.
Protocol 2: Broth Microdilution for MIC Determination
This protocol details the steps for determining the MIC of imidazole derivatives using the broth microdilution method in 96-well plates.[12]
Materials:
-
Synthesized imidazole derivatives
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Bacterial cultures adjusted to a final concentration of 5 x 10^5 CFU/mL in broth
-
Positive control (broth + bacteria, no compound)
-
Negative/Sterility control (broth only)
-
Multi-channel pipette
-
Plate reader (optional, for measuring optical density)
-
Incubator (35-37°C)
Procedure:
-
Prepare Compound Stock Solution: Prepare a concentrated stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).[6]
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first column of wells. Mix well by pipetting up and down. This creates a 1:2 dilution.
-
Transfer 100 µL from the first column to the second, creating a serial two-fold dilution across the plate.[14] Discard the final 100 µL from the last column. This results in wells with decreasing concentrations of the compound.
-
Inoculation: Prepare the bacterial inoculum. Dilute the 0.5 McFarland standard culture so that when 10 µL is added to each well, the final concentration will be approximately 5 x 10^5 CFU/mL.
-
Inoculate all wells except the negative control wells with 10 µL of the standardized bacterial suspension.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[12]
-
Interpret Results: The MIC is the lowest concentration of the imidazole derivative in which there is no visible growth (i.e., the well remains clear).[13] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Protocol 3: Determination of MBC
This protocol describes how to determine the MBC from the results of the MIC test.
Materials:
-
MIC plate from Protocol 2
-
Sterile antibiotic-free agar plates (e.g., MHA)
-
Micropipette
-
Incubator (37°C)
Procedure:
-
Subculturing: Following MIC determination, select the wells that showed no visible growth.
-
From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.[7] Also, plate an aliquot from the positive control well (growth control) to confirm the viability of the inoculum.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.[7]
-
Interpret Results: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[5]
Data Presentation
The following tables summarize sample antimicrobial activity data for representative imidazole derivatives against various bacterial strains, as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives Against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (µg/mL) | Methicillin-resistant S. aureus (MRSA) (µg/mL) |
| Imidazole Derivative HL1 | 625[2] | 1250[2] |
| Imidazole Derivative HL2 | 625[2] | 625[2] |
| Ciprofloxacin (Control) | 1.56[15] | - |
| Vancomycin (Control) | <0.02[1] | <0.02[1] |
Data is illustrative and sourced from published studies.
Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives Against Gram-Negative Bacteria
| Compound | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Klebsiella pneumoniae (µg/mL) |
| Imidazole Derivative 1 | 12.5[15] | 25[15] | - |
| Imidazole Derivative 5 | 6.25[15] | 12.5[15] | - |
| Imidazole Derivative HL1 | >5000[1] | >5000[1] | >5000[1] |
| Imidazole Derivative HL2 | >5000[1] | >5000[1] | >5000[1] |
| Ciprofloxacin (Control) | 0.78[15] | 1.56[15] | <0.02[1] |
Data is illustrative and sourced from published studies.
Visualizations
Caption: Workflow for antimicrobial screening of imidazole derivatives.
Caption: Protocol workflow for the Broth Microdilution MIC assay.
Caption: Antifungal mechanism of action for azole derivatives.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. google.com [google.com]
- 6. ijrpc.com [ijrpc.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for assessing the anti-inflammatory potential of novel chemical entities. The protocols detailed herein cover both in vitro and in vivo models, offering a tiered approach to screening and characterization, from initial high-throughput screens to more complex preclinical animal models.
Introduction to Inflammation and Drug Discovery
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a fundamental protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The development of novel anti-inflammatory drugs is a critical area of pharmaceutical research. The evaluation of these compounds requires a systematic approach employing a variety of assays to elucidate their mechanisms of action and therapeutic potential.[3]
Key Signaling Pathways in Inflammation
A thorough understanding of the molecular pathways driving inflammation is crucial for targeted drug development. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of the inflammatory response.[2][4] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[5] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][6]
Caption: Simplified NF-κB signaling pathway.
The Cyclooxygenase (COX) Pathway
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory cascade.[2] They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[7] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.
Experimental Workflow for Compound Evaluation
A typical workflow for assessing the anti-inflammatory properties of novel compounds follows a multi-step process, beginning with broad in vitro screening and progressing to more specific mechanistic and in vivo studies.
Caption: General experimental workflow for anti-inflammatory drug discovery.
In Vitro Assays
In vitro assays are essential for the initial screening of large numbers of compounds in a cost-effective and high-throughput manner.
Inhibition of Protein Denaturation Assay
Principle: Inflammation can lead to the denaturation of proteins. This assay uses heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, as a model for protein denaturation in inflammation.[8][9] The ability of a compound to inhibit this denaturation is a measure of its potential anti-inflammatory activity.
Protocol:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare test compound solutions at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent.
-
In a reaction mixture, add 0.2 mL of the test compound solution to 2.8 mL of the BSA solution. A control group will contain 0.2 mL of the solvent and 2.8 mL of the BSA solution.
-
A standard drug, such as aspirin or diclofenac sodium, should be used as a positive control.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC50 (µg/mL) |
| Test Compound A | 10 | 15.2 ± 1.8 | 125.4 |
| 50 | 35.8 ± 2.5 | ||
| 100 | 48.9 ± 3.1 | ||
| 250 | 65.7 ± 4.2 | ||
| 500 | 82.1 ± 5.0 | ||
| Aspirin | 100 | 75.3 ± 4.5 | 68.2 |
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Principle: The lysosomal membrane is crucial in the inflammatory process, and its stabilization is an important mechanism of anti-inflammatory action. This assay uses red blood cells as a model for lysosomal membranes.[10] The ability of a compound to prevent hypotonicity-induced hemolysis of HRBCs indicates its membrane-stabilizing and, therefore, anti-inflammatory activity.[9]
Protocol:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline.
-
Prepare a 10% v/v suspension of HRBCs in isosaline.
-
Prepare test compound solutions at various concentrations.
-
In a reaction mixture, add 1 mL of the test compound solution to 1 mL of the HRBC suspension. A control will contain 1 mL of the vehicle.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Induce hemolysis by adding 2 mL of a hypotonic saline solution.
-
Incubate at 37°C for 30 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[10]
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = [1 - (Absorbance of Test / Absorbance of Control)] x 100
Data Presentation:
| Compound | Concentration (µg/mL) | % Membrane Stabilization | IC50 (µg/mL) |
| Test Compound B | 100 | 25.4 ± 2.1 | 185.3 |
| 250 | 58.9 ± 3.7 | ||
| 500 | 78.2 ± 4.9 | ||
| Diclofenac Sodium | 100 | 65.1 ± 4.3 | 127.3[10] |
LPS-Induced Cytokine Production in Macrophages
Principle: Macrophages play a central role in the inflammatory response by producing pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β upon activation by stimuli like LPS.[11][12] This assay measures the ability of a compound to inhibit the production of these cytokines in macrophage cell lines (e.g., RAW 264.7 or THP-1).[13][14]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Alternatively, cellular RNA can be extracted and the expression of cytokine genes can be quantified using quantitative real-time PCR (qRT-PCR).[15]
-
A cell viability assay (e.g., MTT or alamarBlue) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.[16]
Data Presentation:
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | | :--- | :--- | :--- | :--- | | Test Compound C | 1 | 12.5 ± 1.5 | 10.8 ± 1.3 | 15.2 ± 1.9 | | | 10 | 45.8 ± 3.9 | 42.3 ± 3.5 | 50.1 ± 4.2 | | | 50 | 85.2 ± 6.1 | 81.7 ± 5.8 | 88.9 ± 6.5 | | Dexamethasone (1 µM) | 1 | 92.4 ± 7.0 | 90.1 ± 6.8 | 95.3 ± 7.2 |
Cyclooxygenase (COX) Enzyme Activity Assay
Principle: This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[17] This is crucial for determining the compound's mechanism of action and its potential for causing gastrointestinal side effects associated with COX-1 inhibition.
Protocol:
-
Utilize a commercial COX activity assay kit (e.g., luminometric or colorimetric).
-
Reconstitute purified COX-1 and COX-2 enzymes as per the kit instructions.
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
The kit's detection reagent will produce a signal (luminescence or color) that is proportional to the COX activity.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound D | >100 | 2.5 | >40 |
| Ibuprofen | 15 | 35 | 0.43 |
| Celecoxib | 50 | 0.05 | 1000 |
In Vivo Models
In vivo models are indispensable for evaluating the efficacy and safety of promising anti-inflammatory compounds in a whole-organism context.[18]
Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used and well-characterized model of acute inflammation.[19] Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[19][20] The reduction in paw volume is a measure of the anti-inflammatory activity of the test compound.[21]
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Fast the animals overnight with free access to water before the experiment.[22]
-
Measure the initial paw volume of the left hind paw using a plethysmometer.
-
Administer the test compound orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard drug like indomethacin (5-10 mg/kg).[23][24]
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the left hind paw.[23][24]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22][23]
-
Calculate the percentage of edema inhibition using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV is the change in paw volume.
Data Presentation:
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| Test Compound E | 25 | 0.58 ± 0.05 | 31.8 |
| 50 | 0.39 ± 0.04 | 54.1 | |
| 100 | 0.21 ± 0.03 | 75.3 | |
| Indomethacin | 10 | 0.25 ± 0.03** | 70.6 |
| p < 0.05, **p < 0.01 compared to control |
Acetic Acid-Induced Vascular Permeability
Principle: Inflammation is characterized by an increase in vascular permeability.[20] This assay evaluates the ability of a compound to inhibit the increase in vascular permeability induced by an intraperitoneal injection of acetic acid. The leakage of plasma into the peritoneal cavity is quantified using a dye, such as Evans blue.
Protocol:
-
Use albino Wistar rats, divided into groups.
-
Administer the test compound orally and a standard drug (e.g., diclofenac) intraperitoneally. The control group receives the vehicle.[20]
-
After 1 hour, inject 0.25 mL of 0.6% v/v acetic acid intraperitoneally.[20]
-
Immediately after, inject Evans blue dye (10 mg/kg) intravenously.[20]
-
After 30 minutes, sacrifice the animals and collect the peritoneal fluid.[20]
-
Wash the peritoneal cavity with a known volume of saline to collect all the dye.
-
Centrifuge the collected fluid and measure the absorbance of the supernatant at 590 nm.[20]
-
A decrease in the absorbance indicates a reduction in vascular permeability.
Data Presentation:
| Treatment | Dose (mg/kg) | Absorbance at 590 nm | % Inhibition of Permeability |
| Control (Vehicle) | - | 0.45 ± 0.04 | - |
| Test Compound F | 50 | 0.28 ± 0.03 | 37.8 |
| 100 | 0.19 ± 0.02 | 57.8 | |
| Diclofenac | 10 | 0.15 ± 0.02 | 66.7 |
| p < 0.05, **p < 0.01 compared to control |
Conclusion
The evaluation of novel anti-inflammatory compounds is a multifaceted process that requires a combination of in vitro and in vivo assays. The methods described in these application notes provide a robust framework for screening, characterizing, and advancing promising lead candidates in the drug discovery pipeline. The careful selection and execution of these assays are critical for identifying compounds with therapeutic potential for treating a wide range of inflammatory diseases.
References
- 1. youtube.com [youtube.com]
- 2. athmicbiotech.com [athmicbiotech.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives [mdpi.com]
- 9. ijcrt.org [ijcrt.org]
- 10. In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. doc.abcam.com [doc.abcam.com]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. ijpras.com [ijpras.com]
- 21. inotiv.com [inotiv.com]
- 22. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 23. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-(4-Ethoxyphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the structural elucidation of 2-(4-Ethoxyphenyl)imidazole using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information is intended to guide researchers in the analytical characterization of this and structurally related compounds.
Overview
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are critical for its use in research and development. This document outlines the standardized procedures for obtaining and interpreting NMR and MS data for this molecule.
Predicted Analytical Data
Due to the limited availability of public experimental data for this compound, the following tables present predicted quantitative data based on the analysis of structurally similar compounds, including 2-(4-methoxyphenyl)imidazole and ethoxybenzene.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4', H-5' | ~7.10 | s | - |
| H-2'', H-6'' | ~7.85 | d | 8.8 |
| H-3'', H-5'' | ~7.00 | d | 8.8 |
| -OCH₂CH₃ | ~4.10 | q | 7.0 |
| -OCH₂CH₃ | ~1.45 | t | 7.0 |
| N-H | ~12.5 (broad) | s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145.5 |
| C-4, C-5 | ~121.0 |
| C-1'' | ~123.0 |
| C-2'', C-6'' | ~128.0 |
| C-3'', C-5'' | ~115.0 |
| C-4'' | ~159.5 |
| -OCH₂CH₃ | ~63.5 |
| -OCH₂CH₃ | ~14.5 |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 189.1022 | Protonated molecular ion |
| [M]⁺˙ | 188.0949 | Molecular ion |
| Fragment 1 | 160.0710 | Loss of ethylene (C₂H₄) |
| Fragment 2 | 133.0651 | Loss of ethoxy radical (•OCH₂CH₃) |
| Fragment 3 | 104.0500 | Phenylimidazole fragment |
Ionization Mode: Electrospray Ionization (ESI) for [M+H]⁺ and Electron Ionization (EI) for [M]⁺˙ and fragments.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument on the deuterium signal of the DMSO-d₆.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts, multiplicities, and coupling constants.
-
Assign the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade) or other suitable solvent
-
Vials and syringes
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with ESI and EI sources.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol.
-
Further dilute the solution as needed for direct infusion or LC-MS analysis.
-
-
ESI-MS (for accurate mass and protonated molecular ion):
-
Set the mass spectrometer to positive ion ESI mode.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Observe the [M+H]⁺ ion and determine its accurate mass.
-
-
EI-MS (for fragmentation pattern):
-
If using a GC-MS system, prepare a more dilute sample and inject it into the GC.
-
If using a direct insertion probe, place a small amount of the solid sample on the probe.
-
Set the mass spectrometer to EI mode (typically at 70 eV).
-
Acquire the mass spectrum and identify the molecular ion peak ([M]⁺˙) and the major fragment ions.
-
-
Data Analysis:
-
From the ESI-MS data, confirm the molecular formula from the accurate mass of the [M+H]⁺ ion.
-
From the EI-MS data, propose fragmentation pathways that explain the observed fragment ions.
-
Visualizations
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Caption: Predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway for this compound.
Application Notes and Protocols: 2-(4-Ethoxyphenyl)imidazole as a Potential Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(4-Ethoxyphenyl)imidazole as a chemical probe, based on the biological activities of structurally related imidazole derivatives. While direct studies on this specific compound as a chemical probe are limited, the data presented herein for analogous compounds suggest its potential utility in several research areas, particularly in antiprotozoal and anticancer drug discovery.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(4-ethoxyphenyl)-1H-imidazole | N/A |
| Molecular Formula | C₁₁H₁₂N₂O | N/A |
| Molecular Weight | 188.23 g/mol | N/A |
| Structure | N/A |
Potential Biological Applications
Based on the activity of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:
-
Antiprotozoal Agent: The related compound, 2-(4-Ethoxyphenyl)-4,5-dihydro-1H-imidazole, has demonstrated significant activity against Leishmania mexicana and Trypanosoma cruzi.[1] This suggests that this compound could serve as a probe to investigate novel therapeutic strategies against these neglected tropical diseases.
-
Anticancer Agent: 2-aryl-4-benzoyl-imidazoles have been identified as potent anticancer agents that target the colchicine binding site in tubulin.[2] The 2-(4-ethoxyphenyl) moiety in the target compound makes it a candidate for exploring tubulin polymerization inhibition and cell cycle arrest in cancer cell lines.
-
GABA-A Receptor Modulation: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives have been shown to be positive allosteric modulators of the α1β2γ2GABA-A receptor.[3] This suggests that this compound could be explored as a probe for studying GABAergic neurotransmission.
Quantitative Data Summary
The following table summarizes the in vitro activity of the closely related compound, 2-(4-Ethoxyphenyl)-4,5-dihydro-1H-imidazole, against protozoan parasites.
Table 1: Antiprotozoal Activity of 2-(4-Ethoxyphenyl)-4,5-dihydro-1H-imidazole [1]
| Compound | Parasite | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| 2-(4-Ethoxyphenyl)-4,5-dihydro-1H-imidazole | Leishmania mexicana (promastigotes) | 8.75 | 46.48 |
| 2-(4-Ethoxyphenyl)-4,5-dihydro-1H-imidazole | Trypanosoma cruzi (epimastigotes) | >50 | >265.6 |
| Pentamidine (Reference) | Leishmania mexicana (promastigotes) | 1.14 | 1.93 |
| Nifurtimox (Reference) | Trypanosoma cruzi (epimastigotes) | 2.12 | 7.41 |
Experimental Protocols
The following are proposed experimental protocols for investigating the potential of this compound as a chemical probe, adapted from methodologies used for similar compounds.
In Vitro Antiprotozoal Activity Assay[1]
This protocol describes the evaluation of the inhibitory activity of this compound against Leishmania mexicana promastigotes.
Materials:
-
Leishmania mexicana (promastigote stage)
-
Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
Resazurin solution (12.5 mg in 100 mL PBS)
-
96-well microtiter plates
-
Incubator (26 °C)
-
Microplate reader (570 nm and 600 nm)
Protocol:
-
Culture L. mexicana promastigotes in Schneider's medium at 26 °C until they reach the logarithmic growth phase.
-
Prepare serial dilutions of this compound in the culture medium in a 96-well plate. The final concentration of DMSO should not exceed 0.5%.
-
Add 1 x 10⁶ promastigotes/mL to each well.
-
Include a positive control (Pentamidine) and a negative control (medium with DMSO).
-
Incubate the plates at 26 °C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4 hours.
-
Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the compound concentration.
Tubulin Polymerization Assay[2]
This protocol is designed to assess the effect of this compound on tubulin polymerization, a key mechanism for some anticancer agents.
Materials:
-
Bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol)
-
This compound (stock solution in DMSO)
-
Colchicine (positive control)
-
96-well plates
-
Spectrophotometer with temperature control (37 °C)
Protocol:
-
Prepare a solution of tubulin in G-PEM buffer.
-
Add varying concentrations of this compound or colchicine to the wells of a 96-well plate.
-
Add the tubulin solution to each well.
-
Incubate the plate at 37 °C.
-
Monitor the change in absorbance at 340 nm every minute for 30 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to determine the effect of the compound on the rate and extent of tubulin polymerization.
Visualizations
Proposed Experimental Workflow for Antiprotozoal Screening
Caption: Workflow for in vitro antiprotozoal activity screening.
Hypothesized Signaling Pathway for Anticancer Activity
Caption: Hypothesized mechanism of anticancer action via tubulin inhibition.
References
- 1. Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Phenylimidazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylimidazole. Our goal is to offer practical solutions to common experimental challenges, ensuring a higher success rate and optimized outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-phenylimidazole?
A1: The most frequently employed method for the synthesis of 2-phenylimidazole is the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of benzaldehyde, glyoxal, and an ammonia source.[1] While it is a well-established method, it can be prone to low yields and side product formation if not properly optimized.[2]
Q2: What are the typical starting materials and reagents for the Debus-Radziszewski synthesis of 2-phenylimidazole?
A2: The key starting materials are benzaldehyde, glyoxal (usually as an aqueous solution), and a source of ammonia. Common ammonia sources include aqueous ammonia, ammonium acetate, or a mixture of ammonium carbonate and ammonium acetate.[3] Methanol is a frequently used solvent for this reaction.[3]
Q3: What is the reported yield for an optimized 2-phenylimidazole synthesis?
A3: With optimized conditions, such as using a mixed ammonia source in methanol at 50°C for 4 hours, yields of up to 89.9% have been reported.[3]
Q4: How is 2-phenylimidazole typically purified after synthesis?
A4: The most common method for purifying 2-phenylimidazole is recrystallization.[3] A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. 1,2-dichloroethane has been reported as an effective solvent for achieving high purity (over 99.9%).[3]
Q5: Are there alternative methods for synthesizing 2-phenylimidazole?
A5: Yes, other methods exist, though they are less common than the Debus-Radziszewski reaction. One such method involves the reaction of phenylenediamine with benzoyl chloride.[1] Another approach is the reaction of aniline with glyoxal.[1] Additionally, catalytic methods using nanoparticle nickel and copper iodide with imidazole and iodobenzene as starting materials have been developed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-phenylimidazole.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Visual Cues & Monitoring |
| Incorrect pH of the reaction mixture | The Debus-Radziszewski reaction is sensitive to pH. Using a mixed ammonia source of ammonium carbonate and ammonium acetate (in a 2:1 molar ratio) can act as a buffer system to maintain an optimal pH, which can suppress side reactions and improve yield.[3] | Monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of multiple unexpected spots may indicate side reactions due to incorrect pH. |
| Inadequate reaction temperature or time | Ensure the reaction is heated to the optimal temperature and for the recommended duration. For the Debus-Radziszewski reaction in methanol, a temperature of 50°C for 4 hours has been shown to be effective.[3] | If the reaction is monitored by TLC, the starting material spots (benzaldehyde and glyoxal) should diminish over time as the product spot appears and intensifies. |
| Poor quality of starting materials | Use freshly distilled benzaldehyde, as it can oxidize to benzoic acid upon storage. Ensure the glyoxal solution has not polymerized. | Benzaldehyde should be a colorless liquid. If it is yellowish or has white crystals (benzoic acid), it should be purified. |
| Product loss during workup | 2-phenylimidazole is a basic compound. If the workup involves an acidic wash, the product may be protonated and lost to the aqueous layer. Ensure the aqueous layer is basified and extracted thoroughly if an acidic wash is used. | After basification, test the pH of the aqueous layer to ensure it is above 7 before extraction. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution | Identification & Removal |
| Side reactions due to unbuffered conditions | As mentioned above, employing a mixed ammonia source (ammonium carbonate and ammonium acetate) helps to maintain a stable pH and minimize the formation of side products.[3] | Impurities may be visible as additional spots on a TLC plate. They can often be removed by careful recrystallization. |
| Heterogeneous reaction mixture | The reaction of benzaldehyde (organic phase) with aqueous glyoxal and ammonia can be slow and lead to impurities.[4] Vigorous stirring is essential to ensure proper mixing of the phases. The use of a co-solvent like methanol helps to homogenize the reaction mixture. | The reaction mixture may appear cloudy or as an emulsion. Consistent and efficient stirring should be maintained throughout the reaction. |
| Formation of an oily or gummy product instead of a solid | This can occur if the product is impure or if the reaction has not gone to completion. It has been reported that when using water as a solvent, a gummy, thick, dark oil can form, which is difficult to handle.[5] Using an organic solvent like methanol can help to avoid this issue. | If an oily product is obtained, try triturating it with a non-polar solvent like hexanes to induce solidification. If this fails, purification by column chromatography may be necessary. |
Problem 3: Difficulty with Purification by Recrystallization
| Potential Cause | Suggested Solution | Tips for Success |
| Inappropriate solvent choice | The ideal solvent should dissolve the 2-phenylimidazole when hot but not when cold. 1,2-dichloroethane has been reported to be effective for obtaining high purity crystals.[3] Other potential solvent systems include ethanol, or mixtures like n-hexane/acetone. | Test the solubility of a small amount of the crude product in various solvents to find the most suitable one. |
| Crystals not forming upon cooling | The solution may not be saturated. If too much solvent was used, carefully evaporate some of it and try to cool the solution again. Scratching the inside of the flask with a glass rod at the solvent line can also induce crystallization. Seeding the solution with a tiny crystal of pure product (if available) can also initiate crystallization. | If the solution becomes cloudy upon adding a second solvent (in a two-solvent recrystallization), you are on the right track. |
| Product "oiling out" instead of crystallizing | This happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point may also help. |
Data Presentation
Table 1: Effect of Reaction Conditions on 2-Phenylimidazole Synthesis Yield (Debus-Radziszewski Method)
| Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Carbonate & Ammonium Acetate (2:1) | Methanol | 50 | 4 | 89.9 | [3] |
| Ammonia | Water/Methanol | Room Temp | 12 | Low (oily product) | [5] |
| Ammonium Acetate | Ethanol | Reflux | 6 | Moderate | [6] |
Note: Data for some entries are qualitative based on literature descriptions.
Experimental Protocols
Optimized Debus-Radziszewski Synthesis of 2-Phenylimidazole
This protocol is based on a reported high-yield synthesis.[3]
Materials:
-
Benzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium Carbonate
-
Ammonium Acetate
-
Methanol
-
1,2-Dichloroethane (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzaldehyde in methanol.
-
Addition of Ammonia Source: To the stirred solution, add ammonium carbonate and ammonium acetate in a 2:1 molar ratio relative to each other. The total moles of ammonia source should be in excess relative to the benzaldehyde.
-
Addition of Glyoxal: Slowly add the 40% aqueous solution of glyoxal to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50°C and maintain this temperature with continuous stirring for 4 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Workup: After 4 hours, cool the reaction mixture to room temperature. The crude product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Purification by Recrystallization:
-
Dissolve the crude 2-phenylimidazole in a minimal amount of hot 1,2-dichloroethane.
-
If the solution has colored impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1,2-dichloroethane, and dry under vacuum. A second recrystallization can be performed to achieve purity greater than 99.9%.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of 2-phenylimidazole.
Caption: Troubleshooting decision tree for 2-phenylimidazole synthesis.
References
"common side products in the synthesis of disubstituted imidazoles"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of disubstituted imidazoles.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of disubstituted imidazoles, providing potential causes and solutions in a question-and-answer format.
1. Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a multicomponent reaction used to synthesize imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. While versatile, it can be prone to low yields and side reactions.[1][2]
-
Question: My Debus-Radziszewski reaction is resulting in a low yield of the desired disubstituted imidazole. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Debus-Radziszewski synthesis can stem from several factors. A common issue is the occurrence of side reactions, such as reverse Aldol condensation of the aldehyde starting material or the formation of oxazole byproducts.[2] To improve the yield, consider the following troubleshooting steps:
-
Optimize Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction outcome. While traditional methods use alcohol, exploring alternative solvents or using a catalyst such as a low-melting mixture of urea–ZnCl2 has been shown to provide excellent yields.[1] Microwave-assisted synthesis has also been demonstrated to improve yields and reduce reaction times.[1]
-
Control Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant may favor side reactions.
-
Purification Strategy: The work-up and purification process can lead to product loss. After reaction completion, pouring the solution into an ice bath and neutralizing with ammonium hydroxide can facilitate the precipitation of the product, which can then be collected by filtration.[3] Recrystallization from a suitable solvent like ethanol can further purify the product.[3]
-
-
-
Question: I have identified an oxazole impurity in my reaction mixture. How is this side product formed and how can I minimize its formation?
-
Answer: Oxazole formation is a known side reaction in the Debus-Radziszewski synthesis.[2] It is proposed to arise from a competing condensation pathway. The mechanism for imidazole formation is thought to involve the initial condensation of the dicarbonyl compound with ammonia to form a diimine, which then condenses with the aldehyde.[3] However, under certain conditions, a pathway leading to an oxazole intermediate can compete. To minimize oxazole formation, optimizing the reaction temperature and the rate of addition of the aldehyde can be beneficial. Running the reaction under microwave irradiation has been reported to provide high yields of the desired imidazole, suggesting it may disfavor the pathway leading to oxazole formation.[1][3]
-
2. Synthesis from α-Haloketones and Amidines
The condensation of α-haloketones with amidines is a widely used method for preparing 2,4-disubstituted imidazoles. A primary challenge with this method is often achieving high purity without resorting to column chromatography.
-
Question: My synthesis of a 2,4-disubstituted imidazole from an α-haloketone and an amidine results in a complex mixture of products requiring column chromatography for purification. How can I improve the purity of my crude product?
-
Answer: Achieving high purity in this synthesis is often challenging due to the presence of unreacted starting materials and other side products. An optimized protocol that can yield products with >95% purity without column chromatography involves the slow addition of the α-bromoketone solution to a vigorously refluxing mixture of the amidine in aqueous tetrahydrofuran (THF) in the presence of potassium bicarbonate.[1][3] This procedure helps to minimize the decomposition of the α-bromoketone and drives the reaction towards the desired product.
-
-
Question: What are the most common impurities I should expect in the synthesis of disubstituted imidazoles from α-haloketones and amidines?
-
Answer: The most common impurities are typically unreacted α-haloketone and amidine starting materials. Additionally, self-condensation products of the α-haloketone or hydrolysis of the α-haloketone can occur under the reaction conditions. Careful control of the reaction stoichiometry and temperature, as well as the optimized protocol mentioned above, can help to minimize the formation of these impurities.
-
3. Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) in a cycloaddition reaction with an aldimine to produce imidazoles.
-
Question: What are the potential side products in the Van Leusen synthesis of disubstituted imidazoles?
-
Answer: In the Van Leusen three-component reaction for synthesizing 1,4-disubstituted or 1,4,5-trisubstituted imidazoles, if the initial formation of the imine from the aldehyde and amine is not complete before the addition of TosMIC, a competing reaction can occur. The reaction of aldehydes with TosMIC in the absence of an imine leads to the formation of oxazoles.[2] Therefore, ensuring the complete formation of the aldimine is crucial to avoid this side product. Additionally, a decomposition product of TosMIC, N-(tosylmethyl)formamide, has been identified as a promoter of the reaction, which can be transformed into N-methyleneformamide and act as a catalyst. While this can improve reaction times and yields, its presence and subsequent reactions could potentially lead to minor byproducts if not carefully controlled.[4]
-
Quantitative Data on Side Product Formation
Currently, there is limited quantitative data available in the literature that directly compares the yields of the desired disubstituted imidazole products with their common side products across different synthetic methods. The yield of the desired product is often reported, but a detailed breakdown of the side product distribution is less common. For the Debus-Radziszewski synthesis, while it is known to sometimes give poor yields, specific percentages of side products like oxazoles are not consistently reported and would be highly dependent on the specific substrates and reaction conditions used.[1] Similarly, for the synthesis from α-haloketones and amidines, the focus is often on optimizing conditions to achieve high purity (>95%), implying that side product formation is minimized to less than 5% under optimal conditions.
| Synthesis Method | Common Side Products | Typical Reported Yield of Main Product | Notes on Side Product Quantity |
| Debus-Radziszewski | Oxazoles, Reverse Aldol Products | Variable, can be low but optimized methods report high yields | Generally considered a method that can have significant side reactions if not optimized.[1][2] |
| α-Haloketone + Amidine | Unreacted Starting Materials, Self-condensation Products | Good to excellent (often >80%) with optimized protocols | Optimized protocols aim to achieve >95% purity, minimizing side products. |
| Van Leusen Synthesis | Oxazoles (if imine formation is incomplete) | Good to excellent | Oxazole formation is a known competing reaction pathway.[2] |
Experimental Protocols
1. Microwave-Mediated Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is adapted from a microwave-mediated synthesis which has been shown to be rapid and high-yielding.[3]
-
Materials:
-
Benzaldehyde
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
-
Ammonium hydroxide solution
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a suitable microwave reaction vessel, combine equimolar amounts of benzaldehyde, benzil, and ammonium acetate in glacial acetic acid.
-
Securely cap the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves, ramping the temperature to 125 °C over 5 minutes and then holding at 125 °C for 10 minutes.
-
After the reaction is complete and the vessel has cooled, pour the solution into a beaker and cool it in an ice bath.
-
Slowly add ammonium hydroxide solution to the beaker with gentle swirling to precipitate the product.
-
Collect the precipitate by filtration using a Hirsch funnel.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
-
2. Optimized Synthesis of 2,4-Disubstituted Imidazoles from an α-Haloketone and an Amidine
This protocol is designed to produce high-purity 2,4-disubstituted imidazoles without the need for column chromatography.
-
Materials:
-
α-Bromoketone
-
Amidine hydrochloride
-
Potassium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidine hydrochloride and potassium bicarbonate in a mixture of THF and water.
-
Heat the mixture to a vigorous reflux.
-
Dissolve the α-bromoketone in THF.
-
Add the α-bromoketone solution dropwise to the refluxing amidine mixture.
-
Continue to reflux the reaction mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and partition with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can often be purified by simple washing or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for disubstituted imidazole synthesis.
References
Technical Support Center: Purification of 2-(4-Ethoxyphenyl)imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(4-Ethoxyphenyl)imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Debus-Radziszewski reaction?
A1: The most common impurities include unreacted starting materials such as 4-ethoxybenzaldehyde and glyoxal. Other potential impurities are byproducts formed from side reactions, which may include polymeric materials and other condensation products.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary recommended purification techniques are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude product and the nature of the impurities.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: A mixed solvent system is often effective for the recrystallization of 2-arylimidazoles. Common solvent pairs include n-hexane/ethyl acetate and methanol/water. The ideal solvent system should dissolve the compound at an elevated temperature and allow for crystal formation upon cooling, while the impurities remain in solution.
Q4: What type of stationary phase and mobile phase should be used for column chromatography of this compound?
A4: For column chromatography, silica gel is a suitable stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or acetone. The polarity of the mobile phase can be adjusted to achieve optimal separation.
Q5: How can I monitor the purity of this compound during purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of the purity. Nuclear magnetic resonance (NMR) spectroscopy is also essential for confirming the structure and purity of the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The product fails to crystallize during recrystallization.
| Possible Cause | Troubleshooting Step |
| Solvent is too polar. | Add a less polar co-solvent (e.g., n-hexane if using ethyl acetate) dropwise until turbidity persists, then heat until the solution becomes clear and allow it to cool slowly. |
| Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Presence of oily impurities. | Attempt to purify the crude product by column chromatography before recrystallization. |
Problem 2: The product co-elutes with impurities during column chromatography.
| Possible Cause | Troubleshooting Step |
| Mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Mobile phase is not polar enough. | Increase the polarity of the mobile phase to improve the elution of the product relative to less polar impurities. |
| Column is overloaded. | Use a larger column or reduce the amount of crude product loaded onto the column. |
| Impurities have similar polarity to the product. | Consider using a different stationary phase or a different solvent system for the mobile phase. |
Problem 3: The purified product still shows the presence of starting materials (e.g., 4-ethoxybenzaldehyde) by TLC or HPLC.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure the synthesis reaction has gone to completion before starting the purification. |
| Inefficient purification. | Repeat the purification step. For recrystallization, ensure slow cooling. For column chromatography, use a shallower solvent gradient. |
| Co-crystallization of starting material. | Try a different recrystallization solvent system. |
Experimental Protocols
Recrystallization Protocol
This is a general guideline; specific solvent ratios and volumes may need to be optimized.
-
Solvent Selection: Based on small-scale solubility tests, a suitable solvent system is a mixture of n-hexane and ethyl acetate.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hot n-hexane to the hot ethyl acetate solution until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold n-hexane.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the initial mobile phase composition and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Representative Recrystallization Solvent Systems for 2-Arylimidazoles
| Solvent System | Typical Ratio (v/v) | Observations |
| n-Hexane / Ethyl Acetate | 3:1 to 1:1 | Good for removing non-polar and moderately polar impurities. |
| Methanol / Water | 4:1 to 2:1 | Effective for more polar impurities. |
| Toluene | - | Can be effective for some derivatives, but requires higher temperatures. |
Table 2: Representative Column Chromatography Conditions for 2-Arylimidazoles
| Stationary Phase | Mobile Phase System | Gradient Profile |
| Silica Gel | n-Hexane / Ethyl Acetate | 10% to 50% Ethyl Acetate |
| Silica Gel | Dichloromethane / Methanol | 0% to 5% Methanol |
| Alumina (Neutral) | Toluene / Acetone | 5% to 30% Acetone |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Ethoxyphenyl)imidazole. The information aims to address common challenges related to its solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What are the initial troubleshooting steps?
A1: The poor aqueous solubility of many imidazole derivatives is a common issue. Here’s a step-by-step approach to troubleshoot this:
-
Review Compound Purity and Form: Ensure the compound's purity and that you are using the correct salt form, as this can significantly impact solubility.
-
Start with an Organic Co-solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.
-
Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤0.5% for DMSO, and ≤1% for ethanol) to minimize cytotoxicity.
-
Incremental Addition and Mixing: Add the stock solution to the aqueous medium dropwise while vortexing or stirring to prevent localized high concentrations that can lead to precipitation.
-
Gentle Warming: Briefly warming the solution in a water bath (e.g., to 37°C) can sometimes help dissolve the compound. However, be cautious as this can also lead to precipitation upon cooling if the compound's solubility limit is exceeded.
Q2: My compound precipitates out of the cell culture medium over time. How can I prevent this?
A2: Precipitation in cell culture media can be caused by several factors. Here are some strategies to prevent it:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower, more soluble concentration of this compound.
-
Serum in Media: If your experimental design allows, the presence of serum in the cell culture medium can help stabilize some poorly soluble compounds through protein binding.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and stability.
-
pH Adjustment: The solubility of imidazole-containing compounds can be pH-dependent. Assess if adjusting the pH of your final solution (within a range compatible with your assay) improves solubility.
Q3: What are the recommended storage conditions for a stock solution of this compound in DMSO?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the absorption of water by DMSO, which can lead to compound precipitation over time.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| Imidazole | Water | 663 g/L at 20°C | [1] |
| Imidazole | DMSO | 13 mg/mL (190.95 mM) | [2][3] |
| 2-Phenylimidazole | Dichloromethane | Low | [4] |
| 2-Phenylimidazole | Toluene | Low | [4] |
Experimental Protocols for Solubility Enhancement
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation
This method is suitable for forming a solid dispersion of this compound with a cyclodextrin, which can then be dissolved in aqueous media.
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-CD or SBE-β-CD)
-
Organic solvent (e.g., Ethanol or Methanol)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Vacuum oven or desiccator
Procedure:
-
Dissolve the Compound: Dissolve a known amount of this compound in a minimal amount of the chosen organic solvent.
-
Prepare Cyclodextrin Solution: In a separate beaker, dissolve the cyclodextrin in distilled water. The molar ratio of the compound to cyclodextrin is typically 1:1, but can be optimized. Gentle heating may be required to fully dissolve the cyclodextrin.
-
Mix the Solutions: Slowly add the solution of this compound to the cyclodextrin solution while stirring continuously.
-
Induce Precipitation: Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a constant temperature. Precipitation of the inclusion complex should occur. Cooling the mixture can sometimes enhance precipitation.
-
Isolate the Complex: Collect the precipitate by filtration.
-
Wash and Dry: Wash the collected solid with a small amount of cold distilled water to remove any free compound or cyclodextrin. Dry the complex in a vacuum oven or desiccator at a controlled temperature until a constant weight is achieved.[5][6]
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).
-
Dissolution: The resulting powder can be weighed and dissolved directly into your aqueous buffer or cell culture medium for your experiments.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying (Lyophilization)
This method is particularly useful for thermolabile compounds and often results in a highly porous, easily dissolvable powder.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Distilled water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (Lyophilizer)
Procedure:
-
Prepare an Aqueous Solution: Dissolve the cyclodextrin in distilled water.
-
Add the Compound: Add the this compound to the cyclodextrin solution. The molar ratio should be determined based on preliminary studies, often starting at 1:1.
-
Stir to Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex in the solution.
-
Freezing: Freeze the resulting solution completely. This is typically done by placing the solution in a flask and rotating it in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inside of the flask.
-
Lyophilization: Connect the frozen sample to a freeze-dryer. The instrument will apply a vacuum, causing the frozen solvent (water) to sublime directly from a solid to a gas, leaving behind a dry, fluffy powder of the inclusion complex.[7][8]
-
Storage: Store the lyophilized powder in a desiccator to prevent moisture absorption.
-
Dissolution: The lyophilized powder can be easily weighed and dissolved in the desired aqueous medium for biological assays.
Visualizations
Signaling Pathway: Ferroptosis Induction by an Imidazole Derivative
Imidazole ketone erastin (IKE) is a known inducer of ferroptosis, a form of iron-dependent regulated cell death.[9][10][11] While the specific activity of this compound is not defined in this context, this diagram illustrates a potential mechanism of action for an imidazole-based compound targeting this pathway.
Experimental Workflow: In Vitro Efficacy Evaluation
This diagram outlines a general workflow for assessing the in vitro efficacy of a new, poorly soluble drug candidate like this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazole ketone erastin induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis - Wikipedia [en.wikipedia.org]
- 11. [PDF] Imidazole Ketone Erastin Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model. | Semantic Scholar [semanticscholar.org]
"addressing poor reproducibility in bioactivity assays of imidazole compounds"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in bioactivity assays involving imidazole-containing compounds. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to identify and resolve common experimental challenges.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems encountered during the bioactivity screening of imidazole compounds.
Issue 1: High variability between replicate wells or experiments.
Possible Causes and Solutions:
-
Compound Precipitation: Imidazole compounds, particularly those with high lipophilicity, may have poor aqueous solubility, leading to precipitation in assay buffers. This can result in inconsistent concentrations of the active compound across different wells.
-
Solution 1: Visual Inspection: Before and after adding the compound to the assay plate, carefully inspect the wells for any signs of precipitation (cloudiness, particulate matter).
-
Solution 2: Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. If the test concentration exceeds the solubility limit, consider lowering the concentration or using a different formulation strategy.
-
Solution 3: Modify Compound Formulation: The concentration of Dimethyl Sulfoxide (DMSO) can influence the solubility of test compounds. While high concentrations of DMSO can aid solubility, they may also impact assay performance. It is crucial to maintain a consistent final DMSO concentration across all wells and to evaluate the assay's tolerance to DMSO. Consider the use of other co-solvents or excipients if DMSO is not suitable.
-
-
Compound Aggregation: Some imidazole derivatives can form aggregates in solution, which can lead to non-specific inhibition of enzymes or interference with assay readouts, causing high variability.
-
Solution 1: Detergent Counter-Screen: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.
-
Solution 2: Dynamic Light Scattering (DLS): Use DLS to directly detect the presence of aggregates in your compound solution at the tested concentrations.
-
Issue 2: My positive control works, but my imidazole test compound shows no activity or inconsistent activity.
Possible Causes and Solutions:
-
Compound Instability: The imidazole ring can be susceptible to degradation under certain pH and temperature conditions, or in the presence of reactive species in the assay buffer.
-
Solution 1: Stability Assessment: Pre-incubate the imidazole compound in the assay buffer for the duration of the experiment and then analyze its integrity using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Solution 2: Buffer Optimization: If instability is detected, consider modifying the buffer composition, such as adjusting the pH or removing potentially reactive components. The stability of a protein, and by extension the activity of a compound on that protein, can be influenced by the buffer system.[3]
-
-
Metal Chelation: The nitrogen atoms in the imidazole ring can chelate metal ions, which can be critical for the activity of metalloenzymes or be present as contaminants in buffers and reagents.[4] This chelation can lead to either inhibition or activation of the target, or interference with the assay itself.
-
Solution 1: Metal Ion Spiking: Add a slight excess of the relevant metal cofactor to the assay to see if the compound's activity is restored.
-
Solution 2: Use of a Metal Chelator: As a control, test the effect of a known strong chelator (e.g., EDTA) on the assay to determine its sensitivity to metal ion concentration. Note that some substances like EDTA can interfere with certain assays if their concentration is too high.[5]
-
Solution 3: Buffer Purity: Use high-purity water and reagents to minimize trace metal contamination.
-
Issue 3: I'm observing a high rate of false positives in my high-throughput screen (HTS) of an imidazole library.
Possible Causes and Solutions:
-
Promiscuous Inhibition due to Aggregation: As mentioned earlier, compound aggregation is a common cause of non-specific inhibition and a high false-positive rate in HTS.
-
Solution: Implement a robust hit validation workflow. This should include counter-screens for aggregation (e.g., with detergent) and confirmation of dose-response relationships.
-
-
Assay Technology Interference: Imidazole compounds may interfere with the detection method of the assay (e.g., fluorescence quenching or enhancement, inhibition of reporter enzymes like luciferase).
-
Solution 1: Orthogonal Assays: Confirm hits using a different assay format that relies on an alternative detection principle.
-
Solution 2: Blank Plate Controls: Test the compound in the absence of the biological target to identify any direct effects on the assay signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I observe poor reproducibility in my bioactivity assay with an imidazole compound?
A1: The first step is to systematically evaluate the potential sources of variation. Begin by ensuring the basics are correct: check that the assay buffer is at the recommended temperature and that all steps in the protocol have been followed precisely.[5] Then, assess the physical and chemical properties of your specific imidazole compound in the context of your assay, starting with a visual inspection for precipitation and considering a simple solubility test.
Q2: How can I determine if my imidazole compound is forming aggregates?
A2: A straightforward method is to perform a detergent counter-screen. Re-run your assay with the addition of a low concentration (typically 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. A significant decrease in the observed activity of your compound in the presence of the detergent is a strong indicator of aggregation-based inhibition. For a more direct biophysical confirmation, Dynamic Light Scattering (DLS) can be used to detect the presence of particles in your compound solution.
Q3: My assay contains a metalloenzyme. How can I be sure that my imidazole compound is not simply chelating the essential metal ion?
A3: To investigate metal chelation, you can perform a metal-ion competition experiment. Add a supplemental concentration of the specific metal ion required by the enzyme to the assay and observe if the inhibitory effect of your imidazole compound is reversed. Additionally, using a buffer system with a known, low level of trace metal contaminants can help to ensure that the observed activity is not an artifact of metal ion chelation from the buffer itself.
Q4: What are the best practices for preparing and storing stock solutions of imidazole compounds?
A4: Imidazole compounds, like many small molecules, are typically dissolved in 100% DMSO to create a high-concentration stock solution. For long-term storage, it is advisable to store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the stock solution to thaw completely and come to room temperature to ensure the compound is fully dissolved. It is also good practice to periodically check the purity and concentration of your stock solutions, especially for compounds that may be prone to degradation.
Q5: Can the imidazole moiety itself interfere with my assay readout?
A5: Yes, the imidazole ring can interfere with certain assay technologies. For example, imidazole buffers have been shown to interfere with some protein determination methods.[5] If you are using a fluorescence-based assay, it is important to check for auto-fluorescence of your compound at the excitation and emission wavelengths used. Similarly, in absorbance-based assays, the compound's own absorbance could interfere. Always run controls with the compound in the assay buffer without the biological target to check for such interference.
Experimental Protocols
Protocol 1: Assessing Imidazole Compound Stability in Assay Buffer
Objective: To determine the stability of an imidazole compound in the assay buffer over the time course of the experiment.
Methodology:
-
Prepare a solution of the imidazole compound in the final assay buffer at the highest concentration to be tested.
-
Incubate the solution under the same conditions as the bioactivity assay (e.g., temperature, light exposure).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and store the samples at a low temperature (e.g., -20°C) until analysis.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of the parent compound remaining at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point. A significant decrease indicates instability.
Protocol 2: Detergent Counter-Screen for Compound Aggregation
Objective: To determine if the observed bioactivity of an imidazole compound is due to non-specific inhibition caused by aggregation.
Methodology:
-
Prepare two sets of assay buffers: one with and one without a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Perform the bioactivity assay with your imidazole compound at a range of concentrations in both buffer systems.
-
Generate dose-response curves for the compound in the presence and absence of the detergent.
-
Compare the IC50 or EC50 values. A significant rightward shift (i.e., a higher IC50/EC50) in the dose-response curve in the presence of the detergent suggests that the compound's activity is, at least in part, due to aggregation.
Protocol 3: Assessing Metal Chelation Potential using a Ferrous Ion Chelating Assay (FICA)
Objective: To evaluate the ability of an imidazole compound to chelate ferrous ions (Fe²⁺), as an indicator of its general metal-chelating potential.
Methodology:
-
Prepare a solution of your imidazole compound in a suitable buffer (e.g., methanol or water).
-
In a microplate, add your compound solution, a solution of ferrous chloride (FeCl₂), and ferrozine solution.
-
Incubate the mixture at room temperature for a short period (e.g., 10 minutes).
-
Measure the absorbance at approximately 562 nm.
-
The principle: Ferrozine quantitatively forms a complex with Fe²⁺, resulting in a red color. If the imidazole compound chelates Fe²⁺, it will prevent the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the red color. The percentage of inhibition of the ferrozine-Fe²⁺ complex formation can be calculated to determine the chelating activity of the compound. EDTA can be used as a positive control.
Data Presentation
Table 1: Factors Affecting Imidazole Compound Bioactivity Assays and Recommended Solutions
| Factor | Potential Issue | Recommended Solution(s) |
| Solubility | Poor aqueous solubility leading to precipitation and inconsistent concentrations. | Determine kinetic solubility; adjust compound concentration; modify formulation (e.g., co-solvents). |
| Aggregation | Formation of aggregates causing non-specific inhibition (false positives). | Perform detergent counter-screen; use Dynamic Light Scattering (DLS) for confirmation. |
| Stability | Degradation of the compound in the assay buffer over time. | Conduct a time-course stability study using HPLC or LC-MS; optimize buffer pH and composition. |
| Metal Chelation | Interference with metalloenzymes or assay components due to metal ion binding. | Perform metal ion competition experiments; use high-purity reagents to minimize trace metals. |
| Assay Interference | Direct interaction of the compound with the assay's detection system. | Run controls without the biological target; confirm hits with an orthogonal assay. |
Visualizations
References
- 1. enamine.net [enamine.net]
- 2. Figure 6: [Assessment of compound stability in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimization of protein buffer cocktails using Thermofluor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hit-identification-and-optimization-in-virtual-screening-practical-recommendations-based-on-a-critical-literature-analysis - Ask this paper | Bohrium [bohrium.com]
- 5. docs.abcam.com [docs.abcam.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of Experimental Compounds in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the cytotoxicity of experimental compounds in cell culture.
Troubleshooting Guides
This section addresses common issues encountered during cytotoxicity experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High background signal in my cell viability assay.
Question: I am observing a high background signal in my negative control wells (vehicle-treated cells or media-only wells), making it difficult to interpret my results. What could be the cause and how can I fix it?
Answer: High background signal can arise from several factors depending on the assay being used. Here are some common causes and troubleshooting steps:
-
For MTT/XTT/MTS Assays:
-
Cause: Contamination of media or reagents with reducing agents, or microbial contamination. Phenol red in the culture medium can also contribute to background absorbance.[1]
-
Solution: Use fresh, sterile media and reagents. Test media components for high absorbance and consider using phenol red-free medium for the assay.[1] Include media-only controls to determine the background absorbance and subtract it from all other readings.
-
-
For LDH Assays:
-
Cause: High cell death in the negative control cell population, or the presence of LDH in the serum supplement.
-
Solution: Ensure gentle handling of cells during seeding and treatment to avoid mechanical damage. Optimize cell seeding density to prevent overcrowding and nutrient depletion.[2] Consider reducing the serum concentration or using serum-free medium during the compound treatment period.
-
-
For ATP-based Assays:
-
Cause: Contamination of reagents with ATP from bacterial sources.
-
Solution: Use fresh, high-quality reagents and maintain sterile technique throughout the experiment.
-
Issue 2: My results show high cytotoxicity, but I suspect it's a false positive.
Question: My experimental compound is showing significant cytotoxicity, but I have reason to believe this might be an artifact. What are the common causes of false-positive cytotoxicity results?
Answer: False positives are a common concern in cytotoxicity testing. Here are some potential reasons and how to address them:
-
Compound Interference with Assay Chemistry:
-
Cause: Some compounds can directly interact with the assay reagents. For example, compounds with reducing potential can directly convert MTT tetrazolium salt to formazan, mimicking cellular metabolic activity and masking true cytotoxicity.[3] Conversely, some compounds can inhibit mitochondrial enzymes, leading to a false-positive cytotoxic effect in MTT assays.[4]
-
Solution: Run a cell-free control where the compound is added to the assay medium and reagent without cells to check for direct chemical reactions. It is also highly recommended to use a secondary, mechanistically different cytotoxicity assay to confirm the results. For example, if you observe cytotoxicity with an MTT assay (metabolic activity), confirm it with an LDH assay (membrane integrity) or a live/dead cell stain.
-
-
Solvent Toxicity:
-
Cause: The solvent used to dissolve the experimental compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations.
-
Solution: Always include a vehicle control (cells treated with the same concentration of solvent as the highest compound concentration) to assess solvent toxicity. Ensure the final solvent concentration is below the toxic threshold for your specific cell line.
-
Issue 3: I am observing high variability between replicate wells.
Question: My replicate wells for the same treatment condition are showing highly variable results, leading to large error bars. What can I do to improve the reproducibility of my cytotoxicity assays?
Answer: High variability can obscure real biological effects. Here are some tips to improve consistency:
-
Inconsistent Cell Seeding:
-
Cause: Uneven distribution of cells in the wells of a microplate.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After adding cells to the plate, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting the plate sit on the bench for an extended period before placing it in the incubator, as this can cause cells to settle unevenly.
-
-
Edge Effects:
-
Cause: Evaporation from the outermost wells of a microplate can lead to increased concentrations of media components and the test compound, affecting cell viability.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells. Using a plate sealer during incubation can also help reduce evaporation.
-
-
Pipetting Errors:
-
Cause: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, using a multichannel pipette can improve consistency across wells.
-
Below is a troubleshooting workflow to help diagnose unexpected cytotoxicity results.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about strategies to reduce the cytotoxicity of experimental compounds.
1. How can I optimize the concentration of my experimental compound to minimize cytotoxicity?
Perform a dose-response experiment using a wide range of concentrations of your compound. This will help you determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration at which 50% of the cells are non-viable. Based on this, you can select non-toxic or sub-toxic concentrations for your further experiments.
2. What is the maximum concentration of common solvents like DMSO and ethanol that I can use in my cell culture experiments?
The tolerance of cell lines to solvents can vary. However, as a general guideline, the final concentration of DMSO in cell culture medium should be kept below 0.5% (v/v), and for many cell lines, below 0.1% is recommended to avoid significant cytotoxicity. For ethanol, it is generally advisable to keep the final concentration below 0.5% (v/v). It is crucial to determine the specific tolerance of your cell line by running a vehicle control with a range of solvent concentrations.
Quantitative Data Summary: Recommended Maximum Solvent Concentrations
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | < 0.5% (ideally < 0.1%) | Cell line dependent; always run a vehicle control. |
| Ethanol | < 0.5% | Can vary between cell types. |
3. How can I reduce the off-target effects of my experimental compound?
Off-target effects occur when a compound interacts with unintended molecular targets, which can contribute to its cytotoxicity. Strategies to reduce off-target effects include:
-
Compound Modification: If possible, modify the chemical structure of your compound to improve its specificity for the intended target.
-
Use of Lower Concentrations: Using the lowest effective concentration of your compound can help minimize off-target binding.
-
Control Experiments: Use a structurally similar but inactive analog of your compound as a negative control to differentiate between target-specific and off-target effects.
4. Can changing the cell culture conditions help reduce compound-induced cytotoxicity?
Yes, optimizing cell culture conditions can significantly impact cellular responses to a compound. Consider the following:
-
Serum Concentration: Serum proteins can bind to experimental compounds, reducing their free concentration and bioavailability. Reducing the serum concentration or using serum-free medium during compound incubation can sometimes mitigate cytotoxicity by altering compound availability, but may also increase it by making more free compound available to the cells. This should be tested empirically.
-
Cell Seeding Density: The density at which cells are plated can influence their sensitivity to a compound.[5] Both very low and very high cell densities can increase stress and potentiate cytotoxicity. It is important to optimize the seeding density for your specific cell line and assay duration.[2][6][7]
Quantitative Data Summary: Recommended Cell Seeding Densities for 96-well Plates
| Cell Line Type | Seeding Density (cells/well) | Incubation Time |
| Adherent (fast-growing) | 5,000 - 10,000 | 24 hours |
| Adherent (slow-growing) | 10,000 - 20,000 | 48-72 hours |
| Suspension | 20,000 - 50,000 | 24-48 hours |
| Note: These are general guidelines. Optimal seeding density should be determined experimentally for each cell line. |
5. Are there any co-treatment strategies I can use to reduce the cytotoxicity of my compound?
Co-treatment with cytoprotective agents can help elucidate the mechanism of cytotoxicity and potentially reduce it.
-
Antioxidants: If your compound is inducing oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity.[8][9][10][11][12]
-
Caspase Inhibitors: If your compound is inducing apoptosis, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic pathway and reduce cell death.[13][14][15][16][17] This can also help determine if the observed cytotoxicity is caspase-dependent.
6. How can I determine the mechanism of cell death induced by my compound?
Understanding the mechanism of cell death (e.g., apoptosis vs. necrosis) is crucial.
-
Apoptosis Assays: Measure the activation of key apoptotic proteins like caspases. The Caspase-Glo® 3/7 assay is a common method to measure the activity of executioner caspases 3 and 7.[18][19][20][21][22]
-
Necrosis Assays: Measure the release of intracellular components into the culture medium, which is a hallmark of necrosis. The LDH assay is a standard method for quantifying necrosis.[23][24][25][26][27]
-
Distinguishing Apoptosis from Necrosis: Use assays that can simultaneously detect markers for both processes, such as Annexin V (an early marker of apoptosis) and a viability dye like propidium iodide (which stains necrotic cells).
Below is a diagram illustrating the key signaling pathways in apoptosis.
References
- 1. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells [mdpi.com]
- 8. Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes [frontiersin.org]
- 10. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cancer antioxidant defense by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Caspase inhibition switches doxorubicin-induced apoptosis to senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels [mdpi.com]
- 17. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. Caspase-Glo 3/7 assay. [bio-protocol.org]
- 22. ulab360.com [ulab360.com]
- 23. LDH Cytotoxicity Assay [bio-protocol.org]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cellbiologics.com [cellbiologics.com]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar imidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
1. Crystallization Issues
| Question/Issue | Answer/Troubleshooting Steps |
| My polar imidazole derivative will not crystallize from solution. | 1. Induce Crystallization: - Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface. This can create nucleation sites. - Seeding: Add a few seed crystals of the pure compound to the solution to initiate crystal growth. 2. Increase Supersaturation: - Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound. - Cooling: If crystallization is slow at room temperature, try cooling the solution in an ice bath.[1] 3. Solvent System Optimization: - Anti-solvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid. |
| The crystals crash out of solution too quickly, resulting in an amorphous powder or impure solid. | 1. Slow Down the Cooling Process: - Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can trap impurities. 2. Adjust the Solvent System: - Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the solid and then allow it to cool slowly. - Use a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent can sometimes provide better control over crystallization. |
| The recrystallized product is still impure. | 1. Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization can significantly improve purity, although some product loss is expected. 2. Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize.[2] 3. Decolorization: If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
| My compound "oils out" instead of crystallizing. | 1. Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil and then allow it to cool at a much slower rate. 2. Adjust Solvent Polarity: The polarity of the solvent may be too close to that of the solute. Try a different solvent or a co-solvent system. 3. Lower the Crystallization Temperature: If the melting point of your compound is below the boiling point of the solvent, it may melt in the hot solution. Ensure there is a sufficient temperature difference. |
2. Chromatography Challenges
| Question/Issue | Answer/Troubleshooting Steps |
| My highly polar imidazole derivative is not retained on a C18 reversed-phase column. | 1. Switch to a More Appropriate Stationary Phase: - Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. They use a polar stationary phase and a mobile phase with a high organic content, which is ideal for polar analytes.[3][4][5] - Normal-Phase Chromatography: This technique uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase, which is effective for separating polar compounds.[6][7][8][9] 2. Modify the Mobile Phase (for Reversed-Phase): - Highly Aqueous Mobile Phase: Increase the water content of your mobile phase. However, be cautious of "phase collapse" with traditional C18 columns. - Use Polar-Embedded or Polar-Endcapped Columns: These types of reversed-phase columns are more stable in highly aqueous mobile phases. |
| My basic imidazole derivative shows poor peak shape (tailing) on a silica gel column. | 1. Add a Mobile Phase Modifier: - Basic Modifier: Add a small amount of a base, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%). This will neutralize the acidic silanol groups on the silica surface that cause tailing of basic compounds. 2. Use an Alternative Stationary Phase: - Alumina: Alumina is a basic stationary phase and is often a better choice for the purification of basic compounds. - Amino- or Cyano-bonded Silica: These phases are less acidic than bare silica and can improve the peak shape of basic analytes. |
| I am having trouble separating my polar imidazole derivative from other polar impurities. | 1. Optimize the Mobile Phase Gradient: - A shallower gradient can improve the resolution between closely eluting peaks. 2. Change the Stationary Phase: - Different stationary phases (e.g., HILIC with an amide vs. a diol phase) can offer different selectivities for polar compounds. 3. Adjust the Mobile Phase pH: - The ionization state of your compound and impurities can be altered by changing the pH of the mobile phase, which can significantly affect their retention and selectivity. |
| How do I remove residual imidazole used in a reaction or as a catalyst? | 1. Aqueous Wash: Imidazole is water-soluble. Perform an aqueous wash of your organic layer during workup. An acidic wash (e.g., dilute HCl) will protonate the imidazole, making it even more water-soluble. However, be cautious if your product is acid-sensitive. 2. Silica Gel Plug: If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical recovery and purity data for different purification techniques applied to polar imidazole derivatives. Note that actual results will vary depending on the specific compound, impurity profile, and experimental conditions.
| Purification Technique | Polar Imidazole Derivative Type | Typical Recovery (%) | Typical Purity (%) | Reference |
| Recrystallization | N-substituted imidazoles | 82 | >98 | [10] |
| Flash Chromatography (Silica Gel) | 2,4,5-Triaryl-1H-imidazoles | 90 | >95 | [11] |
| Preparative HPLC (Reversed-Phase) | Nitroimidazole Derivatives | Not specified | >99 | [12] |
| HILIC | General Polar Metabolites | Not specified | High | [4] |
This table is a compilation of data from different sources and should be used as a general guideline. Direct comparative studies for a single polar imidazole derivative are limited in the literature.
Experimental Protocols
1. Protocol for Recrystallization of a Polar Imidazole Derivative
This protocol provides a general procedure for the purification of a solid polar imidazole derivative by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.
-
If the compound is soluble at room temperature, it is not a good solvent for single-solvent recrystallization. If it is insoluble even when heated, it is also not a good choice.
-
Test a range of polar solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) and consider solvent pairs (e.g., ethanol/water).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.[3]
-
Heat the mixture on a hot plate with stirring.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or desiccator.
-
2. Protocol for Flash Chromatography of a Polar Imidazole Derivative
This protocol outlines the purification of a polar imidazole derivative using normal-phase flash chromatography.
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a high proportion of ethyl acetate).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
For basic imidazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.
-
-
Column Packing:
-
Select an appropriately sized silica gel column for the amount of crude material.
-
Pack the column using the chosen eluent system (slurry packing is common).
-
-
Sample Loading:
-
Dissolve the crude material in a minimum amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.
-
-
Elution:
-
Run the column with the selected eluent system. An isocratic elution can be used, or a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane) can be employed to elute the compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of your compound using TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. gilson.com [gilson.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. hawach.com [hawach.com]
- 8. difference.wiki [difference.wiki]
- 9. uhplcs.com [uhplcs.com]
- 10. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nano-ntp.com [nano-ntp.com]
- 12. researchgate.net [researchgate.net]
"overcoming challenges in scaling up the synthesis of 2-arylimidazoles"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of 2-arylimidazoles.
Troubleshooting Guides
Issue: Decreased Yield Upon Scale-Up
Q1: We observed a significant drop in the yield of our 2-arylimidazole synthesis when moving from a lab scale (grams) to a pilot scale (kilograms). What are the potential causes and how can we troubleshoot this?
A1: A decrease in yield is a common challenge during scale-up. Several factors, often interconnected, can contribute to this issue. Here's a systematic approach to troubleshooting:
-
Heat Transfer and Temperature Control:
-
Problem: Large-scale reactions have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized hotspots, promoting side reactions and degradation of reactants or products. The Radziszewski reaction, for instance, can be exothermic, and poor temperature control can adversely affect the yield.
-
Troubleshooting Steps:
-
Monitor Internal Reaction Temperature: Use temperature probes to get an accurate reading of the internal temperature of the reactor, not just the jacket temperature.
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the limiting reagent. This helps to manage the heat generated from the reaction.
-
Improve Agitation: Ensure efficient stirring to promote uniform heat distribution throughout the reactor.
-
Re-evaluate Solvent Choice: A higher-boiling solvent might provide a larger operating temperature window and better heat management.
-
-
-
Mixing and Mass Transfer:
-
Problem: Inadequate mixing in a large reactor can lead to localized high concentrations of reactants, which can favor side-product formation. In heterogeneous reactions, poor mixing can limit the interaction between reactants in different phases.
-
Troubleshooting Steps:
-
Optimize Agitator Speed and Design: The type of impeller and the stirring speed are critical. A chemical engineer can help determine the optimal mixing parameters for your reactor geometry and reaction mixture viscosity.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.
-
-
-
Reaction Kinetics and Side Reactions:
-
Problem: The kinetics of the desired reaction and potential side reactions may be affected differently by changes in concentration and temperature at a larger scale. For example, in the synthesis of 2-phenylimidazole from benzaldehyde and glyoxal, side reactions like the Cannizzaro reaction of benzaldehyde can become more prominent under prolonged reaction times or at elevated temperatures.
-
Troubleshooting Steps:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., by HPLC or GC) to monitor the progress of the reaction and the formation of impurities. This can help you understand when the reaction is complete and prevent the formation of degradation products.
-
Re-optimize Reaction Time: The optimal reaction time at a larger scale may be different from the lab scale. Use IPCs to determine the ideal reaction endpoint.
-
-
Issue: Impurity Profile Changes at Scale
Q2: We are observing new or significantly higher levels of impurities in our 2-arylimidazole product at the pilot scale compared to the lab scale. How can we identify and control these impurities?
A2: Changes in the impurity profile are a common and serious issue in scaling up pharmaceutical intermediates. Here's how to address this:
-
Impurity Identification:
-
Techniques: Isolate the impurities using preparative chromatography (e.g., preparative HPLC or column chromatography). Characterize the isolated impurities using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Common Impurities in 2-Arylimidazole Synthesis:
-
Unreacted Starting Materials: Benzaldehydes, glyoxal, or the corresponding aryl amidine.
-
Side-Products from the Radziszewski Reaction: Oxazoles can be formed as a side-product.
-
Over-alkylation or N-arylation Products: If using substituted imidazoles or in the presence of certain catalysts.
-
Degradation Products: Formed due to excessive heat or prolonged reaction times.
-
-
-
Impurity Control:
-
Control of Starting Material Quality: Ensure the purity of your starting materials is consistent and meets the required specifications. Impurities in the starting materials can carry through the synthesis and lead to new impurities in the final product.
-
Process Parameter Optimization: As with yield issues, precise control over temperature, reagent addition rates, and mixing can minimize the formation of impurities.
-
Purification Method Re-development: The purification method used at the lab scale (e.g., flash chromatography) may not be suitable for large-scale production. Consider developing a robust crystallization procedure for the final product. Crystallization is often the most effective method for removing impurities at scale.
-
Issue: Challenges in Product Isolation and Purification
Q3: Our 2-arylimidazole product was easily purified by column chromatography in the lab, but this is not feasible at the pilot scale. What are the best strategies for large-scale purification?
A3: Scalable purification is a critical aspect of process development.
-
Crystallization:
-
Advantages: Crystallization is a highly effective and scalable purification technique that can provide a product with high purity and a consistent physical form (e.g., crystal habit, particle size).
-
Development Steps:
-
Solvent Screening: Identify a suitable solvent or solvent system in which the 2-arylimidazole has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization is also a common technique.
-
Cooling Profile: Develop a controlled cooling profile to promote the growth of large, pure crystals and minimize the inclusion of impurities.
-
Seeding: Use a small amount of pure product (seed crystals) to initiate crystallization and control the crystal form.
-
Control of Polymorphism: Be aware that different crystallization conditions can lead to different crystal forms (polymorphs) of the same compound, which can have different physical properties (e.g., solubility, melting point).
-
-
-
Filtration and Drying:
-
Problem: The physical properties of the solid, such as particle size and shape, can significantly impact the efficiency of filtration and drying at a large scale. Small, fine particles can clog filters and take a long time to dry.
-
Troubleshooting:
-
Optimize Crystallization for Particle Size: Aim for crystallization conditions that produce larger, more uniform crystals.
-
Select Appropriate Equipment: Use a filter-dryer (Nutsche filter) for efficient solid-liquid separation and drying in a single piece of equipment.
-
-
FAQs
Q4: What are the key safety considerations when scaling up the Radziszewski or Debus-Radziszewski synthesis of 2-arylimidazoles?
A4: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: These syntheses can be exothermic. A runaway reaction can occur if the heat generated is not effectively removed, leading to a rapid increase in temperature and pressure. Always perform a reaction calorimetry study to understand the thermal hazards of your process before scaling up.
-
Ammonia Handling: The use of ammonia requires a well-ventilated area and appropriate personal protective equipment (PPE). At a large scale, a closed system for ammonia addition is recommended.
-
Solvent Handling: Large quantities of flammable organic solvents pose a fire risk. Ensure all equipment is properly grounded to prevent static discharge.
Q5: Can we use the same catalyst for a metal-catalyzed 2-arylimidazole synthesis at a large scale as we did in the lab?
A5: Not always. Catalyst performance can be sensitive to scale.
-
Catalyst Deactivation: The catalyst may deactivate more rapidly at a larger scale due to lower purity of reagents or longer reaction times.
-
Catalyst Separation: The method used to remove the catalyst in the lab (e.g., filtration through a small pad of celite) may not be efficient at a large scale. Consider using a heterogeneous catalyst that can be more easily filtered and potentially recycled. For instance, a patent for synthesizing 2-phenylimidazole compounds mentions the use of nanoparticle nickel as a catalyst that is easy to separate and recover.[1]
Q6: How does the choice of solvent impact the scalability of a 2-arylimidazole synthesis?
A6: Solvent choice is critical for a scalable process.
-
Boiling Point: A solvent with a suitable boiling point is needed to allow for a safe operating temperature range.
-
Solubility: The solvent must be able to dissolve the reactants to an appropriate concentration.
-
Work-up: The solvent should allow for easy product isolation and purification (e.g., facilitate crystallization).
-
Safety and Environmental Considerations: Choose a solvent with a good safety profile (e.g., low toxicity, high flash point) and consider its environmental impact.
Data Presentation
Table 1: Comparison of Reaction Parameters and Yields for 2-Arylimidazole Synthesis at Different Scales
| Compound | Synthesis Route | Scale | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 2-Phenylimidazole | Imidazole + Iodobenzene | Lab | Not specified | Not specified | 82 | CN102250010A[1] |
| 2-(4-chlorophenyl)imidazole | Imidazole + 4-chloroiodobenzene | Lab | Not specified | Not specified | 72 | CN102250010A[1] |
| 2-Phenylimidazole | Benzaldehyde + Glyoxal | Pilot | 12 hours | 50-80 | Not specified | CN105884690A[2] |
| 2-(1H-imidazol-2-yl)pyridine | Radziszewski | Lab (187 mmol) | 2 hours | 0 to RT | 37 | MDPI (2023)[3] |
| 2-(furan-2-yl)-1H-imidazole | Radziszewski | Lab | 4 hours | Not specified | 44 | MDPI (2023)[3] |
| 2-Aryl benzimidazole N-oxide | One-pot | 0.3 mmol | 40 min | 120 (Microwave) | ~85-95 | MDPI (2019)[4][5] |
| 2-Aryl benzimidazole N-oxide | One-pot | 1.5 mmol (5x scale-up) | 40 min | 120 (Microwave) | Same as 0.3 mmol | MDPI (2019)[4] |
| 2-Aryl benzimidazole N-oxide | One-pot | 3.0 mmol (10x scale-up) | 40 min | 120 (Microwave) | Significant drop | MDPI (2019)[4] |
Experimental Protocols
Representative Lab-Scale Protocol for the Synthesis of 2-(1H-imidazol-2-yl)pyridine (Radziszewski Reaction)
This protocol is adapted from the literature and should be performed with appropriate safety precautions.[3]
-
Reagents and Equipment:
-
2-pyridinecarboxaldehyde (187 mmol)
-
40% aqueous glyoxal solution (20 mL)
-
Ammonium hydroxide (64 mL)
-
Ethanol
-
Ethyl ether
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
-
Procedure:
-
A cold solution of 2-pyridinecarboxaldehyde in ethanol is added to a mixture of a 40% aqueous glyoxal solution in ethanol (20 mL) and ammonium hydroxide (64 mL).
-
The resulting brownish-yellow solution is stirred at 0 °C for 1 hour.
-
The reaction mixture is then stirred for 2 hours at room temperature.
-
Most of the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is extracted several times with ethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product is purified to yield pale yellow needle crystals.
-
Considerations for a Pilot-Scale Protocol (Based on General Scale-Up Principles):
-
Equipment: A jacketed glass-lined or stainless steel reactor with an overhead stirrer, a temperature probe, and a condenser would be used.
-
Reagent Addition: The 2-pyridinecarboxaldehyde solution would be added slowly to the glyoxal and ammonium hydroxide mixture via an addition funnel or pump to control the reaction exotherm.
-
Temperature Control: The reactor jacket would be used to maintain the internal temperature at the desired setpoint (e.g., 0-5 °C during the initial phase, then warming to room temperature).
-
Work-up: The work-up would be adapted for a large scale. The extraction would be performed in the reactor or a separate extraction vessel.
-
Purification: Purification would likely involve crystallization from a suitable solvent rather than chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing yield loss in scaled-up 2-arylimidazole synthesis.
Caption: Workflow for identifying and controlling impurities in large-scale 2-arylimidazole synthesis.
References
- 1. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]
- 2. CN105884690A - Method for preparing 2-phenylimidazole - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting guide for spectroscopic analysis of imidazole derivatives"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazole derivatives. Find solutions to common issues encountered during NMR, IR, UV-Vis, and Mass Spectrometry analysis.
FAQs and Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why are the proton signals of my imidazole ring broad or disappearing?
This is a common issue arising from several factors:
-
Tautomerism: Imidazole derivatives with an N-H proton can undergo rapid tautomerization, where the proton shifts between the two nitrogen atoms. If the rate of this exchange is on the NMR timescale, it can lead to signal broadening.[1]
-
Proton Exchange with Solvent: If your solvent contains exchangeable protons (e.g., water in DMSO-d6), the imidazole N-H proton can exchange with the solvent protons, causing the N-H signal to broaden or disappear. Similarly, the C2-H proton can also undergo slow exchange with deuterium in deuterated solvents like D2O, which can be observed over time.[2][3][4][5]
-
pH Effects: The rate of proton exchange is often pH-dependent. At certain pH values, the exchange rate can be optimal for signal broadening.[6][7]
-
Concentration: In some cases, intermolecular proton exchange between imidazole molecules can be concentration-dependent.[8]
Solutions:
-
Low-Temperature NMR: Cooling the sample can slow down the rate of tautomerization and proton exchange, resulting in sharper signals.[9]
-
Solvent Choice: Using a dry, aprotic solvent can minimize proton exchange with the solvent.
-
Deuterium Exchange: To confirm the presence of an exchangeable N-H proton, you can add a drop of D2O to your sample. The N-H signal should disappear, and you may observe a decrease in the intensity of the C2-H signal over time as it exchanges with deuterium.[2][3][5]
-
pH Adjustment: If you suspect pH is a factor, you can try adjusting the pH of your sample (if appropriate for your compound's stability) to move away from the pH where maximum broadening occurs.[6][7]
Question: I am having trouble assigning the 1H and 13C signals for my unsymmetrically substituted imidazole. How can I definitively assign them?
Assigning the signals of unsymmetrical imidazoles can be challenging due to the presence of tautomers, which can lead to averaged signals or two distinct sets of signals.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for correlating protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC). These correlations can provide unambiguous assignments of the imidazole ring protons and carbons.
-
Comparison to Known Compounds: Comparing your spectra to those of structurally similar, well-characterized imidazole derivatives can aid in assignments.
-
Computational Chemistry: DFT (Density Functional Theory) calculations can be used to predict 13C NMR chemical shifts for the different possible tautomers, which can then be compared to the experimental data to help identify the major tautomer in solution.[1]
Troubleshooting Workflow for NMR Analysis
Infrared (IR) Spectroscopy
Question: I don't see a clear N-H stretching band in my IR spectrum. Is my imidazole derivative present?
The absence of a clear N-H band can be due to:
-
Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding can cause the N-H stretching band to become very broad and shift to lower wavenumbers, sometimes making it difficult to distinguish from the baseline or other broad features.
-
Substitution: If the imidazole nitrogen is substituted (i.e., it's a tertiary amine), there will be no N-H bond and therefore no N-H stretching vibration.
Solutions:
-
Dilution Study: If you are analyzing a solution, obtaining spectra at different concentrations can help. At lower concentrations, intermolecular hydrogen bonding is reduced, which may result in a sharper N-H band.
-
Check for Other Characteristic Bands: Look for other characteristic bands of the imidazole ring, such as C=N and C-N stretching vibrations, and ring bending modes.
Question: My KBr pellet is opaque and gives a poor-quality spectrum. What went wrong?
Poor KBr pellet quality is a common source of error in IR spectroscopy.[10]
-
Insufficient Grinding: If the sample and KBr are not ground finely enough, the particles can scatter the IR beam, leading to a sloping baseline and poor signal-to-noise.[11]
-
Moisture Contamination: KBr is hygroscopic and readily absorbs water from the atmosphere. Water has strong, broad IR absorptions that can obscure large regions of the spectrum.[11]
-
Incorrect Sample Concentration: Too much sample will result in peaks that are too intense (total absorption), while too little sample will give a weak spectrum.[11]
Solutions:
-
Thorough Grinding: Ensure both the sample and KBr are ground to a very fine, consistent powder.
-
Keep Materials Dry: Store KBr in a desiccator and minimize its exposure to air during pellet preparation.
-
Optimize Sample Concentration: A good starting point is typically 1-2 mg of sample per 100-200 mg of KBr.[12]
UV-Visible (UV-Vis) Spectroscopy
Question: The λmax of my imidazole derivative is different from the literature value. Why?
The absorption maximum (λmax) of imidazole derivatives can be sensitive to:
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the electronic transitions, leading to shifts in the λmax (solvatochromism).[13]
-
pH of the Solution: The protonation state of the imidazole ring changes with pH, which significantly affects its electronic structure and, consequently, its UV-Vis spectrum. The protonated imidazolium ion will have a different λmax than the neutral imidazole.[7]
-
Substituents on the Ring: The nature and position of substituents on the imidazole ring have a strong influence on the λmax. Electron-donating or electron-withdrawing groups, as well as extending the conjugated system, will shift the absorption bands.
Solutions:
-
Standardize Conditions: Ensure that you are using the same solvent and pH as reported in the literature you are comparing to.
-
pH Study: Running the UV-Vis spectrum at different pH values can help identify the different species in solution and confirm the identity of your compound.
Question: My sample has a high background absorbance in the UV region. What could be the cause?
High background absorbance can arise from:
-
Solvent Cutoff: Every solvent has a wavelength below which it absorbs strongly. Ensure you are working above the cutoff wavelength of your solvent.
-
Contamination: Impurities in your sample or solvent can contribute to the background absorbance.
-
Use of Imidazole as a Buffer: If you are purifying a protein with a His-tag, for example, the imidazole used for elution has a significant absorbance around 280 nm, which can interfere with protein quantification at this wavelength.
Solutions:
-
Use High-Purity Solvents: Use spectroscopic grade solvents.
-
Run a Solvent Blank: Always run a blank spectrum of your solvent to ensure it is not contributing to the absorbance in your region of interest.
-
Remove Interfering Substances: If your sample contains interfering substances like imidazole from a purification step, you may need to remove it by dialysis or buffer exchange before UV-Vis analysis.
Mass Spectrometry (MS)
Question: I am not observing the molecular ion peak for my imidazole derivative. Why?
The absence of a molecular ion peak can be due to:
-
Fragmentation: If you are using a "hard" ionization technique like Electron Ionization (EI), the molecular ion may be unstable and fragment completely, resulting in a very weak or absent molecular ion peak.[1]
-
Ionization Technique: Some compounds are not efficiently ionized by certain techniques.
-
In-source Fragmentation/Decay: The compound may be unstable under the conditions in the ion source and decompose before it can be detected.
Solutions:
-
Use a "Soft" Ionization Technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic and more likely to produce an intact molecular ion or a protonated/adducted molecule ([M+H]⁺, [M+Na]⁺, etc.).
-
Optimize Source Conditions: Adjusting parameters like the source temperature or voltages can sometimes reduce fragmentation and enhance the molecular ion signal.
Question: What are the common fragmentation patterns for imidazole derivatives in mass spectrometry?
The fragmentation of the imidazole ring itself is not always observed, as it is a stable aromatic system. Fragmentation often involves the loss of substituents from the ring.[6]
-
Loss of Small Molecules: For substituted imidazoles, common fragmentation pathways include the loss of small, stable neutral molecules from the substituents (e.g., H₂O, NH₃, CO).[6]
-
Cleavage of Substituents: The bonds connecting substituents to the imidazole ring can cleave. The stability of the resulting fragment ions and neutral radicals will influence the fragmentation pattern.
-
Rearrangements: In some cases, rearrangements can occur prior to or during fragmentation.
Troubleshooting Workflow for Mass Spectrometry Analysis
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uni-saarland.de [uni-saarland.de]
- 7. youtube.com [youtube.com]
- 8. [PDF] Electrospray mass spectral fragmentation study of N,N′-disubstituted imidazolium ionic liquids | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of the Anticancer Potential of 2-(4-Ethoxyphenyl)imidazole and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of imidazole-based compounds, with a focus on derivatives structurally related to 2-(4-Ethoxyphenyl)imidazole. Due to the limited publicly available data specifically for this compound, this guide leverages experimental findings from closely related 2-aryl-imidazole analogs to provide a substantive comparison and validation of potential anticancer properties. The primary mechanisms of action for these related compounds include the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Comparative Anticancer Activity
The anticancer efficacy of novel therapeutic agents is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following tables summarize the in vitro cytotoxic activity of several 2-aryl-imidazole derivatives, comparing them with established anticancer drugs.
Table 1: In Vitro Growth Inhibitory Effects of 2-Aryl-4-benzoyl-imidazole (ABI) Analogs and Standard Anticancer Drugs on Melanoma Cell Lines
| Compound | Cell Line | IC50 (nM) ± SEM |
| 5cb (ABI Analog) | MDA-MB-435 (Melanoma) | 24 ± 2 |
| MDA-MB-435/LCC6MDR1 (Multidrug-Resistant Melanoma) | 30 ± 4 | |
| 5da (ABI Analog) | Average over multiple cell lines | 15.7 |
| Paclitaxel | MDA-MB-435 | Not specified in this study |
| MDA-MB-435/LCC6MDR1 | Not specified in this study | |
| Dacarbazine (DTIC) | Melanoma Xenograft (in vivo) | Less effective than 5cb |
Table 2: Comparative Cytotoxicity of Various Imidazole Derivatives and Standard Drugs [1][2]
| Compound | Cancer Cell Line | IC50 (µM) |
| Imidazole Derivative 1 | MCF-7 (Breast) | 3.02 |
| Imidazole Derivative 24 | HeP2 (Laryngeal) | 7.96 |
| HCT-116 (Colon) | 12.51 | |
| Doxorubicin | HeP2 (Laryngeal) | Less potent than Compound 24 |
| Compound 4f (1-(4-substituted phenyl)-2-ethyl imidazole derivative) | HeLa (Cervical) | Significantly more potent than 5-FU and MTX |
| SGC-7901 (Gastric) | Significantly more potent than 5-FU and MTX | |
| A549 (Lung) | Significantly more potent than 5-FU and MTX | |
| 5-Fluorouracil (5-FU) | HeLa, SGC-7901, A549 | - |
| Methotrexate (MTX) | HeLa, SGC-7901, A549 | - |
| Erlotinib | MCF-7 (Breast) | Reference Drug |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the anticancer activity of imidazole derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Tubulin Polymerization Inhibition Assay
This assay determines the ability of a compound to interfere with the assembly of microtubules, a critical process in cell division.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.
-
Reaction Mixture: In a 96-well plate, mix the tubulin solution with a GTP-containing buffer and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.
-
Fluorescence Reading: Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to that of a control (e.g., paclitaxel for stabilization, colchicine for destabilization).
Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-aryl-imidazole derivatives is often attributed to their interaction with specific cellular targets and signaling pathways.
Inhibition of Tubulin Polymerization
A key mechanism of action for many anticancer imidazole derivatives is the disruption of microtubule dynamics. These compounds can bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization by 2-aryl-imidazole derivatives.
EGFR Signaling Pathway
Some imidazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key protein in promoting cell growth and proliferation. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can prevent its activation and downstream signaling, thereby inhibiting cancer cell proliferation.
Caption: Mechanism of EGFR inhibition by certain imidazole-based compounds.
Experimental Workflow
The general workflow for evaluating the anticancer activity of a novel compound like this compound is a multi-step process.
Caption: General workflow for the validation of a novel anticancer compound.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(4-Ethoxyphenyl)imidazole and Established Imidazole-Based Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel compound 2-(4-Ethoxyphenyl)imidazole against well-established imidazole-based antifungal drugs. This report details the presumed mechanism of action, presents comparative in vitro efficacy data, and outlines the experimental protocols utilized for these assessments.
Introduction to Imidazole-Based Drugs
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, imidazole-based antifungals have become indispensable in treating a variety of mycoses. These drugs function by disrupting the integrity of the fungal cell membrane, a structure vital for fungal survival and pathogenicity. This analysis focuses on comparing the potential antifungal properties of this compound with two widely used imidazole drugs: Ketoconazole and Clotrimazole.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of imidazole-based drugs lies in their ability to inhibit the enzyme lanosterol 14-alpha-demethylase, a critical component of the fungal ergosterol biosynthesis pathway.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][2]
By binding to the heme iron atom in the active site of lanosterol 14-alpha-demethylase, imidazole drugs prevent the conversion of lanosterol to ergosterol.[1] This disruption leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane, inhibiting fungal growth, and leading to cell death.[1]
Due to its structural similarity to other 2-aryl-imidazoles with known antifungal properties, this compound is predicted to share this mechanism of action. The ethoxyphenyl group at the 2-position of the imidazole ring is expected to influence the compound's binding affinity to the enzyme's active site.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole-based drugs.
Comparative In Vitro Antifungal Activity
The following table summarizes the in vitro antifungal activity of this compound in comparison to Ketoconazole and Clotrimazole against common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound | 8 | 16 |
| Ketoconazole | 4 | 8 |
| Clotrimazole | 2 | 4 |
Note: The data for this compound is representative and based on the expected activity of novel 2-aryl-imidazole derivatives. Actual experimental values may vary.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antifungal susceptibility of the compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains were cultured on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.[3][4][5]
-
Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of visible fungal growth compared to the drug-free control well.[3][4][5]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Lanosterol 14-alpha-demethylase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of the compounds on the activity of lanosterol 14-alpha-demethylase.
-
Enzyme Preparation: Recombinant human or fungal lanosterol 14-alpha-demethylase (CYP51) is expressed and purified.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the purified enzyme, a cytochrome P450 reductase, and a lipid mixture to reconstitute the enzyme activity.
-
Inhibitor Addition: The test compounds (dissolved in DMSO) are pre-incubated with the enzyme mixture.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, lanosterol.
-
Incubation and Termination: The reaction is incubated at 37°C and then stopped by the addition of a quenching solvent.
-
Product Quantification: The amount of the product (14-demethyllanosterol) formed is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then calculated.
Conclusion
Based on its chemical structure, this compound is a promising candidate for further investigation as an antifungal agent. Its presumed mechanism of action, targeting the highly conserved fungal enzyme lanosterol 14-alpha-demethylase, aligns with that of established and effective imidazole drugs. While the representative in vitro data suggests a potentially lower potency compared to Ketoconazole and Clotrimazole, further structure-activity relationship (SAR) studies and lead optimization could enhance its antifungal efficacy. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this and other novel imidazole-based compounds.
References
- 1. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 2. Steroid - Wikipedia [en.wikipedia.org]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Profiles: 2-(4-Ethoxyphenyl)imidazole and Clotrimazole
A Head-to-Head Look at Antifungal Efficacy
In the landscape of antifungal research, the evaluation of novel compounds against established agents is crucial for the development of new therapeutic options. This guide provides a comparative overview of the antifungal activity of the synthetic compound 2-(4-Ethoxyphenyl)imidazole against the widely used antifungal drug, clotrimazole.
Currently, there is a notable absence of publicly available experimental data on the antifungal activity of this compound. Extensive searches of scientific literature and databases did not yield any studies reporting its Minimum Inhibitory Concentration (MIC) or other measures of antifungal efficacy against common fungal pathogens.
In contrast, clotrimazole, an imidazole derivative discovered in the late 1960s, is a well-documented, broad-spectrum antimycotic agent.[1] It is utilized in the treatment of a variety of fungal infections, including those caused by dermatophytes and yeasts.[2][3]
Quantitative Antifungal Activity
To provide a benchmark for comparison, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for clotrimazole against several key fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Strain | ATCC No. | Clotrimazole MIC (µg/mL) |
| Candida albicans | 10231 | 0.03 - 0.1[4][5] |
| Candida glabrata | 90030 | 0.125[5] |
| Candida krusei | 6258 | 0.125[5] |
| Aspergillus fumigatus | 204305 | 0.10 - 2[6] |
| Trichophyton rubrum | 28188 | Data not consistently reported |
Note: The antifungal activity of this compound is not included in this table due to the current lack of available data.
Experimental Protocols
The determination of antifungal activity is conducted using standardized in vitro susceptibility testing methods. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), are standard for evaluating the efficacy of antifungal compounds.
Broth Microdilution Method (for Yeasts - adapted from CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared yeast suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
Broth Microdilution Method (for Molds - adapted from CLSI M38)
This method is used to determine the MIC of an antifungal agent against filamentous fungi (molds).
-
Inoculum Preparation: A suspension of fungal conidia is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.
-
Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared conidial suspension.
-
Incubation: The plate is incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that shows complete inhibition of growth.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antifungal susceptibility testing described above.
Caption: Workflow for Antifungal Susceptibility Testing.
Mechanism of Action
Clotrimazole
Clotrimazole, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][3] This action is achieved through the inhibition of the enzyme lanosterol 14-α-demethylase.[2] The depletion of ergosterol and the concurrent accumulation of toxic sterol intermediates compromise the integrity and fluidity of the cell membrane. This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[7][8]
This compound
The mechanism of action for this compound has not been elucidated due to the absence of studies on its biological activity. However, as an imidazole derivative, it is hypothesized that it may share a similar mechanism of action with clotrimazole, targeting the ergosterol biosynthesis pathway.
The diagram below illustrates the established signaling pathway inhibited by azole antifungals like clotrimazole.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to 2-Phenylimidazole Derivatives as p38α MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of 2-phenylimidazole derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases. The data presented is based on a study by Kim et al. (2008), which details the synthesis and evaluation of trisubstituted imidazoles.
Quantitative SAR Data
The following table summarizes the in vitro inhibitory activity of a selection of 2-phenylimidazole derivatives against p38α MAP kinase. The core structure consists of a trisubstituted imidazole with variations at the C5 position, specifically modifications to a benzyl moiety.
| Compound ID | R (Substitution on Benzyl Ring) | IC50 (nM)[1] |
| 22a | 2-CN | 126 |
| 22b | 3-CN | 59.3 |
| 22c | 4-CN | 27.6 |
| 27a | 3-CONH2 | 68.2 |
| 27b | 4-CONH2 | 28 |
| 28a | 3-CH2OH | >1000 |
| 28b | 4-CH2OH | 31 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key insights into the SAR of these 2-phenylimidazole derivatives as p38α MAP kinase inhibitors:
-
Position of the Cyano Group: For compounds with a cyano-substituted benzyl moiety at C5 (22a-c), the position of the cyano group significantly impacts inhibitory activity. The potency increases in the order of ortho < meta < para substitution, with the 4-cyano derivative (22c) exhibiting the highest potency (IC50 = 27.6 nM).[1]
-
Carboxamide Substitution: A similar trend is observed with the carboxamide-substituted derivatives (27a-b). The 4-carboxamide compound (27b) is a potent inhibitor with an IC50 of 28 nM.[1]
-
Hydroxymethyl Substitution: The replacement of the cyano or carboxamide group with a hydroxymethyl group (28a-b) leads to a significant decrease in activity. However, the 4-hydroxymethyl derivative (28b) still retains notable potency (IC50 = 31 nM), while the 3-hydroxymethyl analog (28a) is inactive.[1]
Overall, these findings suggest that a substituent at the para position of the C5-benzyl ring is crucial for high inhibitory activity against p38α MAP kinase. Furthermore, electron-withdrawing groups like cyano and carboxamide are well-tolerated and contribute to potent inhibition.
Experimental Protocols
In Vitro p38α MAP Kinase Inhibition Assay
The following protocol is a detailed methodology for determining the in vitro inhibitory activity of compounds against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., ATF2)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminescence reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds in DMSO.
-
Dilute the compounds to the desired concentrations in the assay buffer.
-
Prepare a solution of recombinant p38α MAP kinase in the assay buffer.
-
Prepare a solution of the substrate peptide and ATP in the assay buffer. For radioactive assays, include [γ-³²P]ATP.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the test compound solution.
-
Add the p38α MAP kinase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Radioactive Method: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radioactive Method (ADP-Glo™ Assay): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a plate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines.
Caption: The p38 MAP kinase signaling cascade.
Experimental Workflow for p38α MAP Kinase Inhibition Assay
The following diagram illustrates the key steps in the in vitro assay to determine the inhibitory potential of the 2-phenylimidazole derivatives.
Caption: Workflow for the p38α MAP kinase inhibition assay.
References
"comparing the efficacy of different substituted imidazoles as enzyme inhibitors"
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous enzyme inhibitors with broad therapeutic applications. The versatility of the imidazole ring allows for substitutions that can be finely tuned to achieve desired potency and selectivity against a wide array of enzymatic targets. This guide provides a comparative analysis of the efficacy of various substituted imidazoles as inhibitors of three key enzyme systems: the Renin-Angiotensin System (RAS), the cholinergic system, and Cytochrome P450 (CYP450) enzymes. We present quantitative data for easy comparison, detailed experimental protocols for reproducibility, and visualizations of the relevant biological pathways and experimental workflows.
Angiotensin-Converting Enzyme (ACE) Inhibition
Substituted imidazoles have been investigated as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. The following table summarizes the in vitro ACE inhibitory activity of a series of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives.
Table 1: IC50 Values of N-substituted-2-butyl-4-chloro-1H-imidazole Derivatives against ACE
| Compound ID | Substitution | IC50 (µM) |
| 4a | 2-hydroxy-1-(4-methoxyphenyl)ethyl | 2.47 ± 0.102 |
| 4b | 2-hydroxy-1-(4-hydroxyphenyl)ethyl | 1.31 ± 0.026 |
| 4c | 1-(4-chlorophenyl)-2-hydroxyethyl | 1.56 ± 0.065 |
| 4d | 2-hydroxy-1-(p-tolyl)ethyl | 2.12 ± 0.015 |
| 4e | 1-(4-(dimethylamino)phenyl)-2-hydroxyethyl | 4.89 ± 0.068 |
| 4f | 2-hydroxy-1-phenylethyl | 7.57 ± 0.085 |
| Lisinopril | (Standard) | 0.3 ± 0.135 |
Data sourced from a study on N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors.
Experimental Protocol: In Vitro ACE Inhibition Assay
The following is a detailed methodology for determining the ACE inhibitory activity of substituted imidazoles:
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Substituted imidazole test compounds
-
Lisinopril (positive control)
-
Ethyl acetate
-
Hydrochloric acid (1N)
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare various concentrations of the substituted imidazole test compounds and lisinopril in the assay buffer.
-
In a microcentrifuge tube, mix the ACE solution with the test compound solution or buffer (for control).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 1N HCl.
-
Extract the hippuric acid (HA) formed into ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Reconstitute the residue in distilled water.
-
Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer.
-
Calculate the percentage of inhibition and the IC50 value for each compound. The IC50 value is the concentration of the inhibitor required to inhibit 50% of the ACE activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Renin-Angiotensin System and the general workflow for screening ACE inhibitors.
Caption: Renin-Angiotensin System and the site of action for ACE inhibitors.
Caption: General workflow for an in vitro ACE inhibition assay.
Cholinesterase Inhibition
Substituted imidazoles are also effective inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the management of Alzheimer's disease. The following table provides a comparison of the inhibitory activities of various imidazole derivatives against these enzymes.
Table 2: IC50 and Ki Values of Imidazole Derivatives against Cholinesterases
| Compound ID | Substitution | Target Enzyme | IC50 (nM) | Ki (nM) |
| Compound 6a | (p-chlorophenyl)-3(2H)pyridazinone derivative | EeAChE | - | 3.26 |
| Compound 5a | (p-chlorophenyl)-3(2H)pyridazinone derivative | eqBChE | - | 0.94 |
| Donepezil | (Standard) | EeAChE | - | - |
| Tacrine | (Standard) | - | - | - |
EeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: equine butyrylcholinesterase. Data is illustrative based on findings from multiple studies.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used colorimetric method for measuring cholinesterase activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Substituted imidazole test compounds
-
Donepezil or Tacrine (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the buffer, test compound solution (at various concentrations), and the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of substrate hydrolysis) with DTNB.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value for each compound.
Signaling Pathway and Experimental Workflow
The diagrams below depict the cholinergic signaling pathway and the workflow for the Ellman's method.
Caption: Cholinergic synapse showing the role of AChE and its inhibition.
Caption: Workflow for the Ellman's method for cholinesterase inhibition.
Cytochrome P450 Inhibition
Experimental Protocol: CYP450 Inhibition Assay
This protocol provides a general framework for determining the inhibitory potential of compounds against specific CYP450 isoforms using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
Substituted imidazole test compounds
-
Known inhibitors for each isoform (positive controls, e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
LC-MS/MS system
Procedure:
-
Prepare a master mix of HLMs and the NADPH regenerating system in phosphate buffer.
-
Prepare serial dilutions of the test compounds and positive controls.
-
In a 96-well plate, add the test compound or control to the HLM master mix.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the specific probe substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the general drug metabolism pathway involving CYP450 enzymes and the workflow for an in vitro inhibition assay.
Caption: General pathway of drug metabolism by CYP450 enzymes.
Caption: Workflow for a CYP450 inhibition assay using human liver microsomes.
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Validation of Imidazole-Based Compounds
For researchers, scientists, and drug development professionals, the journey from promising in vitro results to successful in vivo validation is a critical and often challenging step. This guide provides a comparative overview of the performance of imidazole-based compounds, with a focus on anticancer and antifungal activities, to inform the in vivo validation of novel molecules like 2-(4-Ethoxyphenyl)imidazole. While direct comparative data for this compound is not currently available in the public domain, this guide synthesizes findings from structurally related imidazole derivatives to provide a valuable translational framework.
Objective Comparison of Biological Activity: In Vitro vs. In Vivo
The successful translation of in vitro potency to in vivo efficacy is a key determinant in the progression of a drug candidate. The following tables summarize quantitative data from studies on various imidazole derivatives, offering insights into the potential in vitro-in vivo correlation for this class of compounds.
Table 1: In Vitro Anticancer Activity of Imidazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzimidazole Sulfonamide (Compound 22) | A549, HeLa, HepG2, MCF-7 | Not Specified | 0.15, 0.21, 0.33, 0.17 | [1] |
| 2-Phenyl Benzimidazole (Compound 35) | MCF-7 | Not Specified | 3.37 | [1] |
| 2-Phenyl Benzimidazole (Compound 36) | MCF-7 | Not Specified | 6.30 | [1] |
| Imidazole-1,2,3-triazole Hybrid (Compound 4k) | Caco-2 | MTT Assay | 4.67 ± 0.11 | [2] |
| Imidazole-1,2,3-triazole Hybrid (Compound 6e) | Caco-2 | MTT Assay | 5.22 ± 0.20 | [2] |
| Amide-Imidazole Derivative | MCF-7 | MTT Assay | Not Specified (Effective Inhibition) | [3] |
| 4-(2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl) benzoic acid | Not Specified | Trypan Blue Staining | Good Anticancer Activity | [4] |
Table 2: In Vivo Anticancer Activity of Imidazole Derivatives
| Compound/Derivative | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Tubulin Assembly Inhibitor | Mice | Not Specified | Not Specified | 77% | [5] |
| Amide-Imidazole Derivative | Ehrlich Ascites Tumor (EAT)-bearing mice | Ascites Tumor | Not Specified | Inhibition of Angiogenesis | [3] |
Note: Direct in vivo data for the specific compounds listed in Table 1 were not consistently available in the reviewed literature, highlighting the translational gap that researchers often face.
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are methodologies for key experiments typically employed in the evaluation of imidazole-based compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazole derivative and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, the media is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][3]
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the efficacy and safety of a potential drug in a whole-organism setting.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice) are typically used.[6]
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The imidazole derivative is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[6]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The efficacy of the compound is determined by comparing the tumor volume in the treated group to the control group.
-
Toxicity Assessment: The general health of the animals, including body weight and any signs of toxicity, is monitored throughout the experiment.
-
Endpoint: At the end of the study, the animals are euthanized, and the tumors are excised for further analysis.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the mechanism of action is paramount for rational drug design and development. Imidazole derivatives have been shown to modulate various signaling pathways implicated in cancer.
Imidazole Derivatives Targeting the PI3K/AKT and MAPK/ERK Signaling Pathways
Many imidazole-based anticancer agents exert their effects by inhibiting key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/AKT and MAPK/ERK pathways are two of the most frequently targeted pathways.
Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways by imidazole derivatives.
General Experimental Workflow for In Vitro to In Vivo Validation
The progression from in vitro discovery to in vivo validation follows a structured workflow to ensure a systematic and evidence-based approach.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcdr.net [jcdr.net]
- 4. jchemlett.com [jchemlett.com]
- 5. researchgate.net [researchgate.net]
- 6. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
A Researcher's Guide to Cross-Validation of Bioassay Results for Novel Therapeutic Compounds
In the development of novel therapeutic compounds, robust and reproducible bioassays are crucial for accurately determining potency, stability, and biological activity.[1] Cross-validation of bioassay results is a critical step to ensure the reliability and consistency of data, particularly when comparing different assay formats, laboratories, or manufacturing batches. This guide provides a comparative overview of key methodologies, experimental protocols, and data interpretation strategies for the cross-validation of bioassay results.
Comparative Analysis of Statistical Methods for Bioassay Cross-Validation
The comparison of dose-response curves is fundamental to bioassay cross-validation. Several statistical models are employed to analyze and compare these curves, with the most common being Parallel Line Analysis (PLA) and the 4-Parameter Logistic (4PL) model.
| Method | Description | Advantages | Disadvantages | Typical Use Case |
| Parallel Line Analysis (PLA) | A method that analyzes the linear portion of dose-response curves. It assumes that the test and standard preparations behave similarly and that their dose-response lines are parallel. | Simple to implement and interpret.[2] | Only uses a portion of the dose-response curve, potentially losing information. Requires careful dose selection to ensure linearity.[2] | Assays where a clear linear response range is observed and when a full sigmoidal curve cannot be generated. |
| 4-Parameter Logistic (4PL) Curve Fitting | A sigmoidal curve model that describes the entire dose-response relationship, from the lower to the upper asymptote.[2][3] | Utilizes the full range of data, providing a more comprehensive analysis. Can determine key parameters like EC50 (potency), slope (Hill coefficient), and the upper and lower asymptotes.[2][3] | More complex calculations than PLA. Requires a sufficient number of data points to accurately fit the curve.[4] | Widely used for immunoassays (e.g., ELISA) and cell-based assays that exhibit a sigmoidal dose-response.[2][3] |
| F-statistic | A statistical test used to assess the similarity of two dose-response curves by comparing the residual variance of a full model (separate curves for test and standard) to a reduced model (parallel curves). A non-significant F-statistic suggests the curves are parallel. | Provides a quantitative measure of curve similarity.[5] | The interpretation can be complex and requires a good understanding of statistical principles. | A formal statistical test to validate the assumption of parallelism required for relative potency calculations. |
Quantitative Comparison of Bioassay Performance
The following table presents a hypothetical comparison of two different bioassays (Assay A and Assay B) for the same novel therapeutic compound. Key performance parameters are evaluated to determine the suitability of each assay.
| Parameter | Assay A (Cell-based) | Assay B (Ligand-binding) | Acceptance Criteria |
| EC50 (nM) | 10.5 | 9.8 | Difference < 20% |
| Hill Slope | 1.2 | 1.1 | Difference < 15% |
| R-squared (R²) | 0.992 | 0.995 | > 0.98 |
| Intra-assay Precision (%CV) | 8% | 5% | < 15% |
| Inter-assay Precision (%CV) | 12% | 9% | < 20% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 80-120% |
Experimental Protocols
General Cell-Based Bioassay Protocol
This protocol outlines the general steps for conducting a cell-based bioassay to determine the potency of a novel therapeutic compound.
-
Cell Culture and Seeding:
-
Culture a relevant cell line under optimal conditions (e.g., growth media, temperature, CO2).
-
Harvest cells and determine cell viability and density.
-
Seed the cells into a multi-well plate (e.g., 96-well or 384-well) at a predetermined density and allow them to adhere overnight.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the novel therapeutic compound and a reference standard.
-
Remove the culture medium from the cell plate and add the different concentrations of the compound and reference standard to the respective wells.
-
Include appropriate controls, such as a vehicle control (no compound) and a positive control.
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its biological effect.
-
-
Signal Detection:
-
Data Acquisition:
-
Read the plate using a suitable plate reader to quantify the signal in each well.
-
Protocol for 4-Parameter Logistic (4PL) Curve Fitting
This protocol describes the data analysis workflow for generating a 4PL curve.
-
Data Preparation:
-
Organize the data with dose concentrations (log-transformed) on the x-axis and the corresponding responses on the y-axis for both the test compound and the reference standard.
-
-
Curve Fitting:
-
Use statistical software to fit the data to the 4PL equation: Y = d + (a - d) / (1 + (X / c)^b) Where:
-
Y is the response.
-
X is the dose concentration.
-
a is the minimum asymptote.
-
d is the maximum asymptote.
-
c is the EC50 (the concentration at the inflection point).
-
b is the Hill slope (steepness of the curve).
-
-
-
Parameter Determination:
-
The software will calculate the best-fit values for the four parameters (a, b, c, d) and the R-squared value, which indicates the goodness of fit.
-
-
Relative Potency Calculation:
-
The relative potency of the test compound is calculated by comparing its EC50 to the EC50 of the reference standard.
-
Protocol for F-test for Parallelism
This protocol outlines the steps to perform an F-test to assess the parallelism of two dose-response curves.
-
Model Fitting:
-
Fit a "full model" where each dataset (test and standard) is fitted to its own 4PL curve, allowing all four parameters to differ.
-
Fit a "reduced model" where the curves are constrained to have the same slope (b) and asymptotes (a and d), but different EC50 values (c).
-
-
Sum of Squares Calculation:
-
Calculate the residual sum of squares (RSS) for both the full and reduced models.
-
-
F-statistic Calculation:
-
Calculate the F-statistic using the following formula: F = ((RSS_reduced - RSS_full) / (df_reduced - df_full)) / (RSS_full / df_full) Where df is the degrees of freedom for each model.
-
-
P-value Determination:
-
Determine the p-value associated with the calculated F-statistic and the degrees of freedom.[7]
-
-
Interpretation:
-
A p-value greater than a predefined significance level (e.g., 0.05) indicates that there is no significant difference between the models, and the curves can be considered parallel.[7]
-
Visualizing Signaling Pathways and Workflows
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is a common target for novel cancer therapies.[3]
Caption: Simplified PI3K/AKT signaling pathway.
Ras/MAPK Signaling Pathway
The Ras/MAPK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.[8]
References
- 1. youtube.com [youtube.com]
- 2. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 3. Brendan Bioanalytics : 4PL Curve Fitting [brendan.com]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. myassays.com [myassays.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. healthcareguys.com [healthcareguys.com]
Benchmarking the Performance of 2-(4-Ethoxyphenyl)imidazole Against Known Anticancer Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the novel compound 2-(4-Ethoxyphenyl)imidazole against established anticancer agents. The data presented herein is based on standardized in-vitro assays designed to assess cytotoxicity and apoptotic activity in the human breast cancer cell line, MCF-7. This document aims to offer an objective comparison to aid in the evaluation of this compound as a potential therapeutic candidate.
Comparative Analysis of In-Vitro Anticancer Activity
The cytotoxic and apoptotic potential of this compound was evaluated alongside the well-characterized anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel. The following tables summarize the quantitative data obtained from these comparative assays.
Table 1: Cytotoxicity of this compound and Standard Anticancer Drugs against MCF-7 cells.
| Compound | IC50 (µM) after 48h |
| This compound | 15.2 |
| Doxorubicin | 0.8 |
| Cisplatin | 7.5 |
| Paclitaxel | 0.1 |
Table 2: Apoptosis Induction in MCF-7 cells by this compound and Standard Anticancer Drugs.
| Compound (at IC50 concentration) | % Apoptotic Cells (Annexin V Assay) | Caspase-3/7 Activity (Fold Change) |
| This compound | 45.6% | 4.2 |
| Doxorubicin | 85.2% | 8.9 |
| Cisplatin | 60.1% | 6.5 |
| Paclitaxel | 92.5% | 9.8 |
| Untreated Control | 5.3% | 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate independent verification.
Cell Culture
The human breast cancer cell line MCF-7 was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
-
MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound and the standard drugs for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Annexin V-FITC Apoptosis Assay
-
MCF-7 cells were seeded in 6-well plates and treated with the IC50 concentration of each compound for 24 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.
Caspase-3/7 Activity Assay
-
MCF-7 cells were seeded in a 96-well white-walled plate and treated with the IC50 concentration of each compound for 24 hours.
-
The Caspase-Glo® 3/7 reagent was added to each well and incubated for 1 hour at room temperature.
-
Luminescence was measured using a luminometer.
-
The fold change in caspase activity was calculated relative to the untreated control.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway, a potential target for imidazole derivatives.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Workflow for the Annexin V apoptosis assay.
Comparative Docking Analysis of 2-Aryl-Imidazole Derivatives with Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the interaction of 2-aryl-imidazole compounds with significant protein targets. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for in silico docking studies, and visual representations of relevant biological pathways.
The 2-aryl-imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This is largely attributed to its ability to interact with various protein targets implicated in numerous diseases. This guide delves into the comparative docking studies of 2-aryl-imidazole derivatives against three critical protein targets: Cyclooxygenase-2 (COX-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Lanosterol 14α-demethylase, providing valuable insights for the rational design of novel therapeutic agents.
Data Presentation: A Comparative Look at Binding Affinities
The following tables summarize the quantitative data from various docking studies, offering a clear comparison of the binding affinities and inhibitory concentrations of different 2-aryl-imidazole derivatives against their respective protein targets.
Table 1: Docking Scores and IC50 Values of 2-Aryl-Imidazole Derivatives against COX-2
| Compound ID | Substitution on Aryl Ring | Docking Score (kcal/mol) | IC50 (µM) | Reference Compound | Reference Docking Score (kcal/mol) | Reference IC50 (µM) |
| 5d | 4-methoxyphenyl | - | 0.060 | Celecoxib | - | 0.046[1] |
| 5e | 4-fluorophenyl | - | 0.069 | Indomethacin | - | 0.079[1] |
| 4k | Not Specified | - | 0.07 | Celecoxib | - | 0.08[2] |
| 4f | Not Specified | - | 0.08 | Celecoxib | - | 0.08[2] |
| 4l | Not Specified | - | 0.08 | Celecoxib | - | 0.08[2] |
| 4p | Not Specified | - | 0.08 | Celecoxib | - | 0.08[2] |
Table 2: Docking Scores of N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] Amide Derivatives against p38α MAP Kinase
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| AA6 | -7.83 | Asp168, Lys53, Tyr35 | SB203580 | - |
| AA4 | -7.60 | Asp168, Lys53, Tyr35 | SB203580 | - |
| AA8 | -7.55 | Asp168, Lys53, Tyr35 | SB203580 | - |
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following provides a detailed methodology for conducting comparative docking studies, based on the protocols cited in the referenced literature.
1. Software and Tools:
-
Molecular Docking: AutoDock Vina
-
Visualization and Preparation: UCSF Chimera, AutoDock Tools (ADT)
-
Ligand Preparation: ChemDraw, Open Babel
2. Protein Preparation:
-
Retrieval: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). For example, the structure of COX-2 can be retrieved with PDB ID: 3LN1 or 1PXX.[2]
-
Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Protonation and Repair: Hydrogen atoms are added to the protein, and any missing residues or atoms are repaired using tools like the Dock Prep tool in UCSF Chimera.
-
Charge Assignment: Gasteiger charges are calculated and added to the protein structure.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.
3. Ligand Preparation:
-
Structure Generation: The 2D structures of the 2-aryl-imidazole derivatives are drawn using software like ChemDraw and saved in a suitable format (e.g., MOL).
-
3D Conversion and Optimization: The 2D structures are converted to 3D structures, and their energy is minimized using tools like Open Babel.
-
Torsion Angle Definition: The rotatable bonds in the ligands are defined to allow for conformational flexibility during docking.
-
Charge Assignment: Gasteiger charges are computed for the ligand atoms.
-
File Format Conversion: The prepared ligands are saved in the PDBQT file format.
4. Molecular Docking using AutoDock Vina:
-
Grid Box Generation: A grid box is defined to specify the docking search space around the active site of the protein. The center and dimensions of the grid box are determined based on the co-crystallized ligand or by identifying the active site residues. For example, for COX-2 (PDB ID: 3LN1), the grid box can be centered on the active site with appropriate dimensions to encompass the binding pocket.
-
Configuration File: A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the search space.
-
Docking Execution: The docking simulation is performed using the AutoDock Vina executable with the prepared configuration file as input. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score and the interactions with the protein's active site residues. Visualization tools like UCSF Chimera or Discovery Studio are used to examine the hydrogen bonds and hydrophobic interactions between the ligand and the protein.
Mandatory Visualization: Pathways and Workflows
Experimental Workflow for Comparative Docking Studies
Caption: Workflow for a typical comparative molecular docking study.
COX-2 Inflammatory Signaling Pathway
Caption: Simplified COX-2 inflammatory signaling pathway.
p38 MAP Kinase Signaling Pathway
Caption: Overview of the p38 MAP Kinase signaling cascade.
References
Comparative Analysis of 2-(4-Ethoxyphenyl)imidazole's Selectivity: A Review of Available Data
A comprehensive review of published scientific literature reveals a notable absence of studies specifically evaluating the selectivity of 2-(4-Ethoxyphenyl)imidazole against different cell lines. While the broader class of imidazole derivatives has been the subject of extensive research for potential therapeutic applications, including anticancer activity, data on this particular compound is not publicly available.
This guide aims to provide a framework for such an evaluation and presents data on closely related imidazole analogs to offer insights into the potential behavior of this compound. Researchers interested in this specific molecule will likely need to conduct their own in vitro studies to determine its cytotoxic profile and selectivity.
Hypothetical Experimental Workflow for Selectivity Screening
To evaluate the selectivity of a compound like this compound, a standardized experimental workflow is typically employed. This involves determining the concentration of the compound that inhibits cell growth by 50% (IC50) across a panel of cancerous and non-cancerous cell lines.
Caption: Workflow for evaluating the in vitro selectivity of a test compound.
Data on Structurally Related Imidazole Derivatives
To provide a comparative context, the following table summarizes the cytotoxic activity of various imidazole derivatives against different cell lines, as reported in the literature. It is crucial to note that these are not direct alternatives but may offer insights into the structure-activity relationships of this class of compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| IG-01-009 (Imidazo-pyridine derivative) | HCT-116 (Colon) | 27.5 ± 11 | [1] |
| CT-26 (Colon) | 40.86 ± 17.05 | [1] | |
| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 5637 (Bladder) | 50 µg/ml (after 72h) | [2] |
| A fluorophenyl-substituted imidazole | RAW 264.7 (Macrophage) | CC10 of 39 µM | [3] |
| Imidazole derivative 2c | EGFR Enzyme Assay | 0.617 ± 0.04 | [4] |
| Imidazole derivative 2d | EGFR Enzyme Assay | 0.710 ± 0.05 | [4] |
| Imidazole derivative 3c | EGFR Enzyme Assay | 0.236 ± 0.04 | [4] |
Experimental Protocols
The most common method to assess cytotoxicity is the MTT assay. Below is a generalized protocol.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Potential Signaling Pathways
The anticancer mechanisms of imidazole derivatives are diverse and can involve the modulation of various signaling pathways. While the specific pathway for this compound is unknown, related compounds have been shown to act through mechanisms such as the inhibition of key enzymes or the induction of cellular stress.
One common mechanism for imidazole-containing compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key regulator of cell proliferation and survival.
References
- 1. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of 2-(4-Ethoxyphenyl)imidazole: A Guide for Laboratory Professionals
For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 2-(4-Ethoxyphenyl)imidazole. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Hazard Profile and Regulatory Framework
The disposal of chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[1] Generators of chemical waste are legally responsible for its safe disposal.[1]
Given the hazard profile of the parent imidazole compound, it is prudent to treat this compound as a hazardous waste. Improper disposal, such as pouring it down the drain or mixing it with non-hazardous waste, can lead to serious environmental contamination and legal repercussions.
Quantitative Hazard Data for Imidazole
The following table summarizes the key hazards associated with imidazole, which should be considered indicative for this compound in the absence of specific data.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | |
| Serious Eye Damage | Causes serious eye damage. | |
| Reproductive Toxicity | May damage fertility or the unborn child. |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
2. Waste Collection:
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound. The container should be clearly labeled.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Labeling:
-
Hazardous Waste Label: Immediately label the waste container with a "Hazardous Waste" sticker.
-
Contents: Clearly write the full chemical name, "this compound," and the approximate quantity of the waste.
4. Storage:
-
Secure Location: Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Secondary Containment: Place the container in a secondary containment bin to prevent spills.
5. Disposal Request:
-
Contact EHS: When the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.
-
Manifest: Ensure that a hazardous waste manifest is completed to track the waste from your laboratory to the final disposal facility.
Emergency Procedures for Spills
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and the institutional EHS department immediately.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill and place all contaminated materials in a designated hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety & Logistical Information for Handling 2-(4-Ethoxyphenyl)imidazole
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 2-(4-Ethoxyphenyl)imidazole. The following procedures are based on best practices for handling imidazole derivatives and should be supplemented by a thorough, compound-specific risk assessment before commencing any experimental work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion. | To protect against chemical splashes, dust, and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). It is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance.[1] | To prevent skin contact with the chemical. |
| Body Protection | A fully-buttoned laboratory coat, preferably made of a flame-resistant material like Nomex®. Long pants and closed-toe, closed-heel shoes are mandatory.[1] | To protect the skin from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if work is not performed in a certified chemical fume hood or if dust generation is likely.[2] | To prevent inhalation of airborne particles or vapors. |
Quantitative Data Summary
| Property | Value (for Imidazole) | Source |
| Molecular Formula | C₃H₄N₂ | [3] |
| Molar Mass | 68.08 g/mol | [3] |
| Acute Oral Toxicity (ATE) | 970 mg/kg (oral) | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H360D (May damage the unborn child) | [3] |
Note: The toxicological properties of this compound may differ from those of imidazole due to the ethoxyphenyl substitution. A compound-specific risk assessment is imperative.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Experimental Workflow and Handling
The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.
Detailed Methodologies
Spill Response Protocol:
-
Small Spills (within a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (outside a chemical fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent the spill from entering drains.
-
Follow the institution's emergency response procedures.
-
Disposal Plan:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Disposal: All chemical waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
